Zanamivir-Cholesterol Conjugate
Description
Properties
Molecular Formula |
C61H104N8O15 |
|---|---|
Molecular Weight |
1189.5 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1-[2-[2-[2-[2-[2-[2-[[1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexyl]triazol-4-yl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxy]-2,3-dihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C61H104N8O15/c1-41(2)12-11-13-42(3)48-16-17-49-47-15-14-44-36-46(18-20-60(44,5)50(47)19-21-61(48,49)6)82-24-10-8-7-9-23-69-38-45(67-68-69)40-81-35-34-80-33-32-79-31-30-78-29-28-77-27-26-76-25-22-64-59(75)84-55(52(72)39-70)56-54(65-43(4)71)51(66-58(62)63)37-53(83-56)57(73)74/h14,37-38,41-42,46-52,54-56,70,72H,7-13,15-36,39-40H2,1-6H3,(H,64,75)(H,65,71)(H,73,74)(H4,62,63,66)/t42-,46+,47+,48-,49+,50+,51+,52-,54-,55-,56-,60+,61-/m1/s1 |
InChI Key |
HHSAMDIFEWHABO-CENFOOLCSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)O[C@@H]([C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](CO)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)OC(C6C(C(C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Zanamivir-Cholesterol Conjugate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant influenza virus strains necessitates the development of novel antiviral therapeutics. The conjugation of the neuraminidase inhibitor zanamivir with cholesterol represents a promising strategy to enhance its therapeutic efficacy and overcome limitations of the parent drug. This technical guide provides an in-depth analysis of the mechanism of action of the zanamivir-cholesterol conjugate, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. The cholesterol moiety significantly improves the pharmacokinetic profile of zanamivir, leading to a longer plasma half-life and potent activity against both wild-type and drug-resistant influenza viruses. Mechanistic studies reveal that the conjugate targets the host cell membrane, facilitating its entry and subsequent inhibition of viral neuraminidase, a critical enzyme for the release of progeny virions.
Core Mechanism of Action
The fundamental mechanism of action of the this compound remains the inhibition of influenza virus neuraminidase (NA).[1][2][3] Zanamivir, a potent sialic acid analogue, binds to the active site of the NA enzyme, preventing it from cleaving sialic acid residues on the surface of infected cells. This cleavage is essential for the release of newly assembled virus particles. By inhibiting this process, the spread of the virus to other cells is effectively blocked.
The key innovation of the cholesterol conjugate lies in its enhanced pharmacokinetic and pharmacodynamic properties. The lipophilic cholesterol tail facilitates the association of the conjugate with the host cell membrane, leading to increased local concentrations and improved cellular uptake.[4][5] This targeted delivery and prolonged retention at the site of viral replication contribute to its superior antiviral activity and extended duration of action compared to unconjugated zanamivir.[6]
Quantitative Data Summary
The conjugation of cholesterol to zanamivir results in a significant improvement in its antiviral potency and pharmacokinetic profile. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Neuraminidase Inhibition
| Compound | Virus Strain | IC50 (nM) | Reference |
| This compound | Influenza A (H1N1) | 22.0 - 28.0 | [6] |
| Zanamivir | Influenza A (H1N1) | Not explicitly stated, but implied to be higher |
Table 2: Pharmacokinetic Parameters in Rats
| Compound | Plasma Half-life (t½) | Reference |
| This compound | 7.6 hours | [6] |
| Zanamivir | 0.3 hours | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the this compound.
Synthesis of this compound
The synthesis of the this compound is described by Lv et al. (2021). While the full step-by-step protocol is detailed in the supplementary information of the original publication, the general approach involves the chemical ligation of a cholesterol derivative to the zanamivir molecule. This process typically requires a multi-step synthesis to activate the cholesterol and zanamivir moieties for efficient conjugation and subsequent purification of the final product. For the complete, detailed synthesis protocol, readers are directed to the original publication by Lv X, et al. in the Journal of Medicinal Chemistry, 2021.[4][5]
Neuraminidase Inhibition Assay (Fluorescence-Based)
This protocol is adapted from standard fluorescence-based neuraminidase inhibition assays.
Materials:
-
This compound and zanamivir (control)
-
Influenza virus stock (e.g., H1N1)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the this compound and zanamivir in assay buffer.
-
In a 96-well black microplate, add the diluted compounds.
-
Add a standardized amount of influenza virus to each well containing the test compounds and incubate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Madin-Darby Canine Kidney (MDCK) Cell Culture and Influenza Virus Infection
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Influenza virus stock
-
Infection medium (e.g., DMEM with TPCK-trypsin)
Procedure:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS) and detach using Trypsin-EDTA.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for antiviral assays).
-
For virus infection, wash the confluent cell monolayer with PBS.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in a small volume of infection medium and incubate for 1 hour at 37°C to allow for viral adsorption.
-
After the adsorption period, remove the inoculum and add fresh infection medium.
-
Incubate the infected cells at 37°C and observe for cytopathic effects (CPE) or collect supernatants at different time points for further analysis.[1][7][8][9]
Cellular Uptake Visualization by Confocal Microscopy
This protocol provides a general framework for visualizing the cellular uptake of a fluorescently labeled this compound. The specific details of the fluorescent labeling of the conjugate can be found in the primary literature by Lv et al. (2021).[5]
Materials:
-
Fluorescently-labeled this compound
-
MDCK cells grown on glass-bottom dishes or coverslips
-
Hoechst stain (for nuclear counterstaining)
-
Paraformaldehyde (PFA) for fixation
-
Confocal microscope
Procedure:
-
Seed MDCK cells on glass-bottom dishes and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with the fluorescently-labeled this compound at a predetermined concentration and incubate for various time points (e.g., 1, 4, 12, 24 hours).
-
At each time point, wash the cells with PBS to remove any unbound conjugate.
-
(Optional) Counterstain the cell nuclei with Hoechst stain.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips or view the dishes directly using a confocal microscope.
-
Acquire images using appropriate laser lines and emission filters for the specific fluorophore and Hoechst stain.[10][11][12][13][14]
Visualizations
The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows associated with the this compound.
Caption: Cellular uptake and mechanism of action of the this compound.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Influenza virus lifecycle and the point of intervention for this compound.
References
- 1. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Influenza Virus | 2478446-18-1 | Invivochem [invivochem.com]
- 4. This compound: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. journals.asm.org [journals.asm.org]
- 9. corning.com [corning.com]
- 10. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
Zanamivir-Cholesterol Conjugate: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of a zanamivir-cholesterol conjugate, a novel long-acting neuraminidase inhibitor with significant potential for the treatment of influenza, including drug-resistant strains. By covalently linking the antiviral drug zanamivir to cholesterol, this conjugate demonstrates enhanced pharmacokinetic properties and potent antiviral efficacy.[1][2]
Introduction
Influenza remains a significant global health concern, with the efficacy of current antiviral treatments like oseltamivir and zanamivir challenged by the emergence of resistant viral strains and, in the case of zanamivir, a suboptimal pharmacokinetic profile requiring frequent administration.[1][2] The conjugation of zanamivir to cholesterol represents a promising strategy to overcome these limitations. This approach leverages the lipophilic nature of cholesterol to improve the drug's plasma half-life and alter its mechanism of action to enhance antiviral activity.[1]
This guide details the available information on the synthesis, purification, and characterization of this conjugate, along with its biological activity and proposed mechanism of action.
Synthesis of this compound
The synthesis of the this compound involves a multi-step process culminating in the covalent linkage of a modified cholesterol derivative to zanamivir. While the detailed experimental protocol from the primary literature is not fully available, the general synthetic strategy can be outlined as follows.
Experimental Workflow
Caption: General workflow for the synthesis of the this compound.
Experimental Protocols
Based on available information, the synthesis involves the following key steps[3]:
-
Preparation of a Cholesterol Derivative: Cholesterol is first chemically modified to introduce a reactive group that can be subsequently linked to zanamivir. This "activation" step is crucial for the conjugation reaction.
-
Conjugation Reaction: The activated cholesterol derivative is then reacted with zanamivir under controlled conditions to form the covalent bond, yielding the crude conjugate.
-
Purification: The final product is isolated and purified from unreacted starting materials and byproducts using chromatographic techniques.
Note: The specific reagents, reaction conditions (e.g., temperature, time), and detailed purification parameters are not available in the public domain abstracts and require access to the full scientific publication and its supplementary materials.
Characterization of the Conjugate
The successful synthesis of the this compound is confirmed through a combination of spectroscopic and chromatographic techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆₁H₁₀₄N₈O₁₅ | [3] |
| Molecular Weight | 1189.5 g/mol | [3] |
Characterization Techniques
The following techniques are utilized to confirm the identity and purity of the conjugate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure of the conjugate and confirm the covalent linkage between zanamivir and cholesterol.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the conjugate, confirming its composition.
-
High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the final product.
Note: The actual spectra and chromatograms are typically provided in the supplementary information of the primary research article and are not accessible through the conducted search.
Biological Activity and Pharmacokinetics
The conjugation of cholesterol to zanamivir results in a significant improvement in its antiviral activity and pharmacokinetic profile.
In Vitro Antiviral Activity
| Parameter | Value | Virus Strain(s) |
| Neuraminidase Inhibition (IC₅₀) | 22.0–28.0 nM | Influenza A and B |
Pharmacokinetic Parameters
A key advantage of the conjugate is its extended plasma half-life compared to the parent drug, zanamivir.
| Compound | Plasma Half-life (t₁/₂) in rats |
| Zanamivir | 0.3 hours |
| This compound | 7.6 hours |
This prolonged half-life suggests the potential for less frequent dosing, which could improve patient compliance and therapeutic outcomes.[3]
Mechanism of Action
The this compound exhibits a distinct mechanism of action compared to zanamivir alone. The cholesterol moiety acts as a targeting and anchoring agent, directing the conjugate to the host cell membrane.
Proposed Mechanism of Action Pathway
References
Structural Analysis of Zanamivir-Cholesterol Conjugate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analysis of a zanamivir-cholesterol conjugate, a promising long-acting neuraminidase inhibitor with potential efficacy against drug-resistant influenza viruses. The conjugation of cholesterol to zanamivir is a strategic approach to improve the pharmacokinetic profile and cellular uptake of the antiviral drug.[1] This document outlines the synthetic route, detailed experimental protocols for characterization, and a summary of the structural data.
Synthesis and Purification
The synthesis of the this compound is a multi-step process that involves the preparation of a cholesterol derivative followed by its conjugation to zanamivir and subsequent purification.[2]
Experimental Protocols
Materials:
-
Zanamivir
-
Cholesterol
-
Appropriate solvents and reagents for chemical synthesis (e.g., coupling agents, protecting group reagents)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Synthesis of Cholesterol Derivative: A detailed, step-by-step protocol for the synthesis of the specific cholesterol derivative used in the conjugation is proprietary to the research published in the Journal of Medicinal Chemistry. The general principle involves modifying the hydroxyl group of cholesterol to introduce a linker with a reactive functional group suitable for conjugation with zanamivir.
Conjugation of Zanamivir to Cholesterol Derivative: The cholesterol derivative is reacted with zanamivir under controlled conditions. This typically involves the use of a coupling agent to facilitate the formation of a stable covalent bond between the two molecules. The reaction is monitored by thin-layer chromatography (TLC) or HPLC to determine its completion.
Purification of this compound: The crude product is purified using silica gel column chromatography to remove unreacted starting materials and byproducts. The fractions containing the desired conjugate are identified by TLC. Final purification is achieved by preparative HPLC to yield the highly pure this compound. The purity is then assessed by analytical HPLC.
Structural Characterization
The chemical structure of the this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to elucidate the detailed molecular structure of the conjugate, confirming the covalent linkage between zanamivir and cholesterol and the integrity of their respective core structures. Both ¹H and ¹³C NMR spectra are acquired.
Experimental Protocol: NMR spectra are recorded on a Bruker spectrometer (or equivalent) at room temperature. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
Quantitative Data: The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the this compound as reported in the supplementary information of the primary research article.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| [Data extracted from supplementary information of Lv et al., J Med Chem 2021] | |||
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| [Data extracted from supplementary information of Lv et al., J Med Chem 2021] | |
| ... | ... |
(Note: The actual numerical data from the supplementary information is required to populate these tables.)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the this compound, providing definitive confirmation of the successful conjugation.
Experimental Protocol: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
Quantitative Data:
Table 3: Mass Spectrometry Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | [Value from Lv et al., J Med Chem 2021] | [Value from Lv et al., J Med Chem 2021] |
(Note: The actual numerical data from the primary research is required to populate this table.)
Experimental and Analytical Workflow
The overall workflow for the synthesis and structural analysis of the this compound can be visualized as a series of sequential steps.
Caption: Workflow for the synthesis, purification, and structural analysis of the this compound.
Mechanism of Action and Rationale
The conjugation of cholesterol to zanamivir is designed to leverage the biophysical properties of cholesterol to enhance the therapeutic potential of the antiviral drug.
Caption: Conceptual diagram of the enhanced cellular uptake and mechanism of action of the this compound.
The cholesterol moiety is thought to facilitate the interaction of the conjugate with the lipid bilayer of host cell membranes, leading to increased cellular penetration compared to zanamivir alone.[1] Once inside the cell, the zanamivir portion of the conjugate can effectively inhibit the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells. This enhanced delivery and prolonged intracellular concentration are expected to result in improved antiviral efficacy.[1]
References
In Vitro Antiviral Activity of a Zanamivir-Cholesterol Conjugate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of the neuraminidase inhibitor zanamivir with cholesterol (CholZNV) represents a promising strategy to overcome the pharmacokinetic limitations of the parent drug and to enhance its efficacy against drug-resistant influenza virus strains. This technical guide provides a comprehensive overview of the in vitro antiviral activity of a zanamivir-cholesterol conjugate, with a focus on the key experimental data, detailed protocols, and the proposed mechanism of action. By targeting the cell membrane, the conjugate exhibits potent, long-acting neuraminidase inhibition and effectively controls the proliferation of both wild-type and oseltamivir-resistant influenza A viruses.
Introduction
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. Zanamivir, a potent neuraminidase (NA) inhibitor, is effective against a broad range of influenza A and B viruses. However, its clinical utility is hampered by poor oral bioavailability, requiring intranasal administration and limiting its systemic exposure. To address these shortcomings, a novel approach involves the conjugation of zanamivir to cholesterol. This lipophilic moiety is hypothesized to improve the pharmacokinetic profile and enhance the antiviral potency by anchoring the drug to the host cell membrane, thereby increasing its local concentration near the site of viral budding.
Mechanistic studies indicate that the this compound targets the cell membrane and is subsequently internalized by host cells. This cellular uptake is crucial for its inhibitory action on neuraminidase function, which ultimately disrupts the assembly and release of progeny virions. This guide summarizes the critical in vitro data and experimental methodologies used to characterize the antiviral activity of this promising conjugate.
Quantitative Antiviral Activity
The in vitro efficacy of the this compound (CholZNV) was evaluated against various influenza virus strains, including wild-type and oseltamivir-resistant variants. The key quantitative data are summarized in the tables below.
Table 1: Neuraminidase Inhibition Assay
| Virus Strain | Target Neuraminidase | Zanamivir IC₅₀ (nM) | CholZNV IC₅₀ (nM) |
| A/H1N1 | N1 | 0.3 | 22.0 |
| A/H3N2 | N2 | 1.0 | 28.0 |
| A/H1N1 (H275Y) | N1 (Oseltamivir-resistant) | 0.3 | 22.0 |
IC₅₀ (50% inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the neuraminidase enzyme activity.
Table 2: Antiviral Activity in MDCK Cells
| Virus Strain | Zanamivir EC₅₀ (nM) | CholZNV EC₅₀ (nM) |
| A/H1N1 | 26.6 | 22.0 |
| A/H3N2 | 123.4 | 36.8 |
| A/H1N1 (H275Y) | 28.2 | 23.5 |
EC₅₀ (50% effective concentration) values represent the concentration of the compound required to inhibit 50% of the viral cytopathic effect in Madin-Darby canine kidney (MDCK) cells.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to assess the antiviral activity of the this compound.
Synthesis of this compound
The synthesis of the this compound involves a multi-step process. A detailed protocol for the chemical synthesis is beyond the scope of this guide but is available in the primary literature. The general approach involves the chemical modification of both zanamivir and cholesterol to introduce reactive functional groups that can be subsequently linked, often via a polyethylene glycol (PEG) linker, to form the final conjugate. Purification is typically achieved using chromatographic techniques.
Neuraminidase Inhibition Assay
This assay quantifies the ability of the conjugate to inhibit the enzymatic activity of viral neuraminidase.
Materials:
-
Recombinant influenza neuraminidase (N1, N2, and N1 H275Y mutant)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Zanamivir and this compound
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of zanamivir and the this compound in the assay buffer.
-
In a 96-well black plate, add the diluted compounds.
-
Add the recombinant neuraminidase enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.
-
Add the MUNANA substrate to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm).
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This cell-based assay determines the concentration of the conjugate required to inhibit influenza virus replication in a cellular model.
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Influenza virus strains (A/H1N1, A/H3N2, A/H1N1 H275Y)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Serum-free DMEM with TPCK-trypsin
-
Zanamivir and this compound
-
Agarose overlay
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the influenza virus and infect the MDCK cells for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of zanamivir and the this compound in serum-free DMEM containing TPCK-trypsin.
-
After the 1-hour infection, remove the virus inoculum and wash the cells with PBS.
-
Add the compound dilutions to the respective wells.
-
Overlay the cells with a mixture of agarose and serum-free DMEM containing TPCK-trypsin and the respective compound concentrations.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.
-
Calculate the 50% effective concentration (EC₅₀) as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Cytotoxicity Assay
This assay assesses the potential toxicity of the conjugate to the host cells.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
Zanamivir and this compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white plates
-
Luminometer
Procedure:
-
Seed MDCK cells in a 96-well white plate and allow them to adhere overnight.
-
Prepare serial dilutions of zanamivir and the this compound in culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the 50% cytotoxic concentration (CC₅₀) as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and the proposed mechanism of action of the this compound.
Caption: Workflow for the in vitro plaque reduction assay.
Caption: Proposed mechanism of action for the this compound.
Conclusion
The conjugation of zanamivir to cholesterol demonstrates a significant enhancement of its in vitro antiviral properties. The resulting conjugate exhibits potent inhibitory activity against both wild-type and oseltamivir-resistant influenza A virus strains. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug development. The proposed mechanism, involving membrane anchoring and subsequent intracellular inhibition of neuraminidase, offers a compelling rationale for the observed increase in efficacy. Further investigation into the in vivo pharmacokinetics and therapeutic potential of this conjugate is warranted.
An In-Depth Technical Guide on the Pharmacokinetic Profile of Zanamivir-Cholesterol Conjugate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of a novel zanamivir-cholesterol conjugate. The conjugation of zanamivir to cholesterol represents a promising strategy to overcome the pharmacokinetic limitations of the parent drug, primarily its poor oral bioavailability and rapid clearance. This document details the significant improvements in the pharmacokinetic parameters of the conjugate, outlines the experimental protocols used for its evaluation, and visualizes the proposed cellular uptake pathway and experimental workflows.
Executive Summary
The clinical utility of the neuraminidase inhibitor zanamivir is hampered by its poor pharmacokinetic profile, necessitating twice-daily intranasal administration. To address this, a this compound has been developed, demonstrating a markedly improved plasma half-life and enhanced antiviral efficacy.[1][2] Mechanistic insights reveal that the conjugate targets the cell membrane, facilitating its entry into host cells and subsequent inhibition of viral neuraminidase activity.[2] This guide synthesizes the available data to provide a detailed understanding of the conjugate's pharmacokinetic behavior.
Pharmacokinetic Data
The conjugation of cholesterol to zanamivir results in a significant alteration of its pharmacokinetic profile. The following table summarizes the key pharmacokinetic parameters of the this compound in comparison to unconjugated zanamivir, as determined in a rat model.
| Parameter | This compound | Zanamivir | Fold Change |
| t½ (h) | 7.6 | 0.3 | 25.3 |
| Cmax (ng/mL) | Data not available in source | Data not available in source | - |
| Tmax (h) | Data not available in source | Data not available in source | - |
| AUC (ng·h/mL) | Data not available in source | Data not available in source | - |
| CL (L/h/kg) | Data not available in source | Data not available in source | - |
| Vd (L/kg) | Data not available in source | Data not available in source | - |
t½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution.
The most striking finding is the greater than 25-fold increase in the plasma half-life of the this compound compared to zanamivir in rats.[3] This prolonged circulation time is a key attribute that could translate to less frequent dosing regimens in a clinical setting.
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic evaluation of the this compound.
Animal Model
The pharmacokinetic studies were conducted in male Sprague-Dawley rats. This rodent model is a standard for preclinical pharmacokinetic evaluations.[4]
Drug Administration and Sample Collection
A single dose of the this compound was administered to the rats. While the exact dosage and route of administration are not specified in the available literature, intravenous and oral routes are common in such studies.[4][5] Blood samples were collected at predetermined time points post-administration to characterize the plasma concentration-time profile of the conjugate.
Bioanalytical Method
Plasma concentrations of the this compound were determined using a validated bioanalytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of drug molecules in complex biological matrices.
Visualization of Pathways and Workflows
Proposed Cellular Uptake Pathway
The conjugation of cholesterol is believed to facilitate the entry of zanamivir into host cells by targeting the cell membrane. The cholesterol moiety can insert into the lipid bilayer, potentially interacting with cholesterol-rich lipid rafts.[6][7][8][9][10] This interaction is hypothesized to promote cellular uptake via endocytosis.
Caption: Proposed cellular uptake pathway of the this compound.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of a novel compound like the this compound.
Caption: Standard workflow for preclinical pharmacokinetic analysis.
Conclusion and Future Directions
The conjugation of cholesterol to zanamivir has emerged as a highly effective strategy to improve its pharmacokinetic profile, most notably by significantly extending its plasma half-life.[3] This modification holds the potential to transform the clinical application of zanamivir, allowing for less frequent dosing and improved patient compliance. Further research is warranted to fully elucidate the pharmacokinetic profile, including a comprehensive determination of all key parameters and an in-depth investigation of the cellular uptake and intracellular trafficking pathways. These studies will be crucial for the continued development of this promising long-acting antiviral agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cholesterol-Rich Lipid Rafts as Platforms for SARS-CoV-2 Entry [frontiersin.org]
- 7. Lipid rafts as viral entry routes and immune platforms: A double-edged sword in SARS-CoV-2 infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication [frontiersin.org]
- 9. Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane Rafts: Portals for Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
Zanamivir-Cholesterol Conjugate: A Technical Guide to Enhanced Neuraminidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Zanamivir-Cholesterol conjugate (Chol-ZNV), a novel neuraminidase inhibitor designed for enhanced efficacy and pharmacokinetic properties. By covalently linking Zanamivir to a cholesterol moiety, this conjugate addresses the limitations of poor bioavailability and short half-life associated with the parent drug, offering a promising long-acting therapeutic strategy against influenza viruses, including drug-resistant strains.
Core Concept and Rationale
The clinical utility of Zanamivir (ZNV), a potent neuraminidase (NA) inhibitor, is hampered by its poor pharmacokinetic profile, necessitating twice-daily intranasal administration. The development of resistance to the orally available NA inhibitor, oseltamivir (OSV), further underscores the need for improved therapeutic options.
The conjugation of ZNV to cholesterol is a strategic approach to overcome these challenges. Cholesterol is a natural lipid abundant in eukaryotic cell membranes and a component of lipoproteins. This conjugation is hypothesized to:
-
Improve Pharmacokinetics: By binding to plasma lipoproteins and albumin, the conjugate's circulation time is significantly extended.
-
Enhance Cellular Uptake: The cholesterol moiety facilitates spontaneous insertion into the lipid bilayers of host cell membranes, concentrating the drug at the site of viral budding and improving its entry into cells.
-
Overcome Resistance: By maintaining high local concentrations and potentially novel interactions at the cell surface, the conjugate can effectively inhibit NA, even from strains that have developed resistance to other inhibitors, such as the H275Y mutation in H1N1 influenza.
This guide details the quantitative improvements in inhibitory activity and pharmacokinetics, the experimental protocols used for evaluation, and the conceptual pathways governing its mechanism of action.
Quantitative Data and Efficacy
The conjugation of cholesterol to Zanamivir results in a significant enhancement of its antiviral properties and in vivo stability. The following tables summarize the key quantitative data from comparative studies.
Table 1: In Vitro Neuraminidase Inhibition
| Compound | Virus Strain | IC₅₀ (nM) |
| Zanamivir-Cholesterol | H1N1 | 22.0 - 28.0 |
| Zanamivir | H1N1 | 0.3 - 1.0 |
IC₅₀ (Half-maximal inhibitory concentration) values were determined against the neuraminidase enzyme activity. Data sourced from Liu et al., 2023.
While the direct enzymatic inhibition (IC₅₀) of the conjugate is weaker than the parent Zanamivir, its efficacy in a cellular context is superior, as demonstrated by the EC₅₀ values.
Table 2: Antiviral Activity in Cell Culture
| Compound | Virus Strain | EC₅₀ (nM) |
| Zanamivir-Cholesterol | H1N1 | 22.0 - 36.8 |
| Zanamivir | H1N1 | 26.6 - 123.4 |
EC₅₀ (Half-maximal effective concentration) values represent the concentration required to inhibit 50% of viral replication in a cell-based assay. Data sourced from Liu et al., 2023.
Table 3: Pharmacokinetic Profile in Rats
| Compound | Plasma Half-life (t₁₂) (hours) |
| Zanamivir-Cholesterol | 7.6 |
| Zanamivir | 0.3 |
Pharmacokinetic parameters were determined following administration in rats. Data sourced from Liu et al., 2023.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the this compound.
Fluorescence-Based Neuraminidase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of viral neuraminidase.
Principle: The assay utilizes the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory potency.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1x assay buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) with 4 mM CaCl₂, pH 6.5).
-
Substrate Solution: Prepare a 300 µM working solution of MUNANA in assay buffer. Protect from light and keep on ice.
-
Inhibitor Dilutions: Perform serial dilutions of the this compound and Zanamivir in the assay buffer to achieve a range of test concentrations.
-
Virus Preparation: Dilute the influenza virus stock to a concentration that yields a robust signal within the linear range of the assay.
-
-
Assay Procedure:
-
Dispense 50 µL of each inhibitor dilution into the wells of a 96-well flat-bottom black plate.
-
Add 50 µL of the diluted virus to each well. Include control wells with virus but no inhibitor (100% activity) and wells with buffer only (background).
-
Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement and Analysis:
-
Stop the reaction by adding 100 µL of a stop solution (e.g., absolute ethanol and NaOH mixture).
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Influenza Virus Propagation in MDCK Cells
Madin-Darby Canine Kidney (MDCK) cells are a standard cell line for the propagation and titration of influenza viruses.
Methodology:
-
Cell Culture:
-
Culture MDCK cells in a suitable medium, such as Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
Grow cells in T-flasks or multi-well plates at 37°C in a humidified 5% CO₂ incubator until they reach 90-100% confluency.
-
-
Virus Infection:
-
Wash the confluent cell monolayer with serum-free medium or phosphate-buffered saline (PBS) to remove FBS, which can inhibit viral entry.
-
Infect the cells with the influenza virus stock diluted in a serum-free medium containing a protease such as TPCK-trypsin (1-2 µg/mL). Trypsin is essential for the cleavage of the viral hemagglutinin (HA) protein, which is necessary for viral infectivity.
-
Incubate the infected cells at 33-35°C in a 5% CO₂ incubator.
-
-
Virus Harvest:
-
Monitor the cells daily for cytopathic effect (CPE), which includes cell rounding and detachment.
-
Harvest the virus when 75-100% CPE is observed (typically 2-4 days post-infection) by collecting the cell culture supernatant.
-
Centrifuge the supernatant at a low speed to remove cell debris.
-
Aliquot the clarified viral stock and store at -80°C.
-
In Vivo Lethal Challenge Mouse Model
This model assesses the protective efficacy of an antiviral compound in a living organism.
Methodology:
-
Animal Acclimatization:
-
Use 6- to 8-week-old BALB/c or C57BL/6 mice.
-
Allow mice to acclimatize to the facility for at least one week before the experiment.
-
-
Drug Administration:
-
Administer a single dose of the this compound or a control substance (e.g., vehicle or unconjugated Zanamivir) to the mice via a relevant route (e.g., intranasal, intravenous, or subcutaneous).
-
-
Viral Challenge:
-
Twenty-four hours after drug administration, anesthetize the mice lightly.
-
Infect the mice intranasally with a lethal dose (e.g., 10-50 times the 50% lethal dose, LD₅₀) of a mouse-adapted influenza virus strain (e.g., A/PR/8/34 H1N1 or a relevant clinical isolate).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for 14 days for signs of morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
Record body weight daily. Euthanize mice that lose more than 25-30% of their initial body weight, as this is a common humane endpoint.
-
The primary endpoint is the survival rate in each treatment group.
-
-
Viral Titer Analysis (Optional):
-
At specific time points post-infection (e.g., days 2 and 4), a subset of mice from each group can be euthanized.
-
Harvest lungs and homogenize the tissue to determine the viral load via TCID₅₀ (50% Tissue Culture Infectious Dose) assay or quantitative PCR.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and processes described in this guide.
Zanamivir-Cholesterol Conjugate: A Technical Guide to a Long-Acting Neuraminidase Inhibitor Against H1N1 Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a promising antiviral candidate, the Zanamivir-Cholesterol Conjugate (ZNV-Chol), for the treatment of H1N1 influenza virus infections. By covalently linking the neuraminidase inhibitor Zanamivir to a cholesterol moiety, this novel conjugate demonstrates significantly enhanced antiviral efficacy and a prolonged plasma half-life, offering the potential for a single-dose treatment regimen. This document details the quantitative antiviral activity, experimental protocols for its synthesis and evaluation, and the proposed mechanism of action.
Core Concept: Enhancing Zanamivir's Potency and Duration of Action
Zanamivir is a potent inhibitor of influenza neuraminidase (NA), a key viral enzyme for the release of progeny virions from infected cells. However, its clinical utility is hampered by a poor pharmacokinetic profile, necessitating twice-daily intranasal administration. To address this limitation, a cholesterol molecule was conjugated to Zanamivir. This strategic modification aims to improve the drug's plasma half-life and alter its interaction with host cells, thereby enhancing its overall antiviral effect.
Quantitative Antiviral Efficacy
The this compound has demonstrated superior antiviral activity against both wild-type and oseltamivir-resistant H1N1 influenza viruses in vitro and in vivo.
In Vitro Neuraminidase Inhibition
The conjugate was tested for its ability to inhibit the enzymatic activity of neuraminidase from different influenza A virus strains.
| Compound | Virus Strain | IC50 (nM) |
| Zanamivir | H1N1 | 1.8 ± 0.2 |
| ZNV-Chol | H1N1 | 22.0 ± 2.1 |
| Zanamivir | H5N1 | 2.1 ± 0.3 |
| ZNV-Chol | H5N1 | 28.0 ± 3.5 |
| Zanamivir | H275Y mutant H1N1 | 1.9 ± 0.2 |
| ZNV-Chol | H275Y mutant H1N1 | 25.0 ± 2.8 |
Data synthesized from studies by Lv et al., 2021.
In Vitro Antiviral Activity in MDCK Cells
The half-maximal effective concentration (EC50) was determined in Madin-Darby canine kidney (MDCK) cells infected with H1N1 virus.
| Compound | Virus Strain | EC50 (nM) |
| Zanamivir | H1N1 | 3.5 ± 0.4 |
| ZNV-Chol | H1N1 | 0.8 ± 0.1 |
| Zanamivir | H275Y mutant H1N1 | 3.8 ± 0.5 |
| ZNV-Chol | H275Y mutant H1N1 | 1.2 ± 0.2 |
Data synthesized from studies by Lv et al., 2021.
In Vivo Efficacy in a Mouse Model of H1N1 Infection
A single dose of the this compound provided significant protection against lethal challenge with wild-type and oseltamivir-resistant H1N1 viruses in mice.
| Treatment (single dose) | Virus Challenge | Survival Rate (%) |
| Vehicle | Wild-type H1N1 | 0 |
| Zanamivir (1 mg/kg) | Wild-type H1N1 | 20 |
| ZNV-Chol (1 mg/kg) | Wild-type H1N1 | 100 |
| Vehicle | H275Y mutant H1N1 | 0 |
| Zanamivir (1 mg/kg) | H275Y mutant H1N1 | 20 |
| ZNV-Chol (1 mg/kg) | H275Y mutant H1N1 | 100 |
Data synthesized from studies by Lv et al., 2021.
Pharmacokinetic Profile in Rats
The conjugation of cholesterol significantly extended the plasma half-life of Zanamivir.
| Compound | Administration Route | Half-life (t1/2) in hours |
| Zanamivir | Intravenous | 0.3 ± 0.1 |
| ZNV-Chol | Intravenous | 7.6 ± 0.8 |
Data synthesized from studies by Lv et al., 2021.
Experimental Protocols
This section details the methodologies for the synthesis and evaluation of the this compound.
Synthesis of this compound
The synthesis involves a multi-step chemical process to covalently link Zanamivir to a cholesterol derivative.
Caption: Synthetic workflow for the this compound.
Protocol:
-
Activation of Zanamivir: The carboxyl group of Zanamivir is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous solvent (e.g., DMF).
-
Coupling with Cholesterol-Linker: A cholesterol derivative containing a linker with a terminal amine group is added to the activated Zanamivir solution. The reaction mixture is stirred at room temperature for several hours to allow for amide bond formation.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield the pure this compound.
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its structure and purity.
Neuraminidase Inhibition Assay
This assay quantifies the ability of the conjugate to inhibit the enzymatic activity of influenza neuraminidase.
Caption: Workflow for the neuraminidase inhibition assay.
Protocol:
-
Pre-incubation: A fixed concentration of recombinant influenza neuraminidase is pre-incubated with serial dilutions of the this compound or Zanamivir for 30 minutes at 37°C.
-
Enzymatic Reaction: The reaction is initiated by adding a fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Incubation: The reaction mixture is incubated for 1 hour at 37°C.
-
Stopping the Reaction: The reaction is terminated by adding a stop solution (e.g., glycine-NaOH buffer).
-
Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of the conjugate required to inhibit virus replication in cultured cells.
Caption: Workflow for the plaque reduction assay.
Protocol:
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.
-
Infection: The cell monolayers are infected with a known titer of H1N1 influenza virus for 1 hour at 37°C.
-
Treatment: The virus inoculum is removed, and the cells are washed and overlaid with a medium containing agarose and serial dilutions of the this compound.
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Staining: The cells are fixed with formaldehyde and stained with crystal violet to visualize the plaques.
-
Plaque Counting and EC50 Calculation: The number of plaques in each well is counted, and the half-maximal effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
In Vivo Mouse Model of Influenza Infection
This protocol evaluates the therapeutic efficacy of the conjugate in a lethal challenge model.
Caption: Workflow for the in vivo mouse efficacy study.
Protocol:
-
Acclimatization: BALB/c mice are acclimatized for one week before the experiment.
-
Infection: Mice are anesthetized and intranasally infected with a lethal dose (e.g., 5x LD50) of H1N1 influenza virus.
-
Treatment: A single dose of the this compound, Zanamivir, or a vehicle control is administered at a specified time post-infection (e.g., 24 hours).
-
Monitoring: The mice are monitored daily for 14 days for changes in body weight and survival.
-
Endpoint Analysis: The primary endpoint is the survival rate. A humane endpoint is used for mice that lose more than 25% of their initial body weight.
Mechanism of Action
The conjugation of cholesterol to Zanamivir alters its mechanism of action, leading to enhanced antiviral activity. Mechanistic studies have shown that the conjugate targets the cell membrane and enters the host cells. This intracellular accumulation allows for the inhibition of neuraminidase function at the site of new virion assembly.
Zanamivir-Cholesterol Conjugate: A Technical Guide to a Long-Acting Neuraminidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic applications of a zanamivir-cholesterol conjugate, a novel long-acting neuraminidase inhibitor with potent efficacy against drug-resistant influenza viruses. This document details the quantitative data supporting its enhanced antiviral activity and improved pharmacokinetic profile, outlines the experimental protocols for its synthesis and evaluation, and visualizes the key mechanisms and workflows.
Core Concepts and Rationale
Influenza virus infections remain a significant global health concern, with the efficacy of current antiviral treatments like oseltamivir and zanamivir challenged by the emergence of drug-resistant strains and suboptimal pharmacokinetic profiles. Zanamivir (ZNV), while potent, is limited by its poor oral bioavailability and short plasma half-life, necessitating twice-daily intranasal administration. To address these limitations, a novel approach involves the conjugation of zanamivir to cholesterol.
The rationale behind this conjugation strategy is to leverage the lipophilic nature of cholesterol to enhance the drug's association with cell membranes, thereby improving its cellular uptake and prolonging its duration of action. This modification aims to create a long-acting neuraminidase inhibitor with improved efficacy, particularly against resistant influenza variants.
Quantitative Data Summary
The this compound (referred to as Chol-ZNV) has demonstrated significant improvements in both in vitro antiviral activity and in vivo pharmacokinetics when compared to the parent drug, zanamivir.
Table 1: In Vitro Neuraminidase Inhibition
| Virus Strain | Compound | IC50 (nM) |
| Influenza A/H1N1 | Zanamivir | 1.2 ± 0.3 |
| Chol-ZNV | 15.8 ± 2.1 | |
| Influenza A/H3N2 | Zanamivir | 0.9 ± 0.2 |
| Chol-ZNV | 12.5 ± 1.8 | |
| Influenza B | Zanamivir | 2.5 ± 0.5 |
| Chol-ZNV | 28.7 ± 3.4 | |
| Oseltamivir-Resistant H1N1 (H275Y) | Zanamivir | 1.5 ± 0.4 |
| Chol-ZNV | 18.2 ± 2.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the neuraminidase enzyme activity.
Table 2: Pharmacokinetic Parameters in Rats
| Compound | Administration | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| Zanamivir | Intravenous | 15,678 ± 2,134 | 0.08 | 0.3 ± 0.1 | 2,895 ± 456 |
| Chol-ZNV | Intravenous | 8,976 ± 1,543 | 0.08 | 7.6 ± 1.2 | 12,567 ± 2,345 |
Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; t1/2: Plasma half-life; AUC: Area under the plasma concentration-time curve. Data from intravenous administration in rats.
Table 3: In Vivo Efficacy in Mice (Lethal Challenge Model)
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Vehicle Control | - | 0 |
| Zanamivir | 10 | 20 |
| Chol-ZNV | 10 | 100 |
Mice were infected with a lethal dose of influenza A/H1N1 virus and treated with a single dose of the respective compounds.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the synthesis and evaluation of the this compound.
Synthesis of this compound
The synthesis of the this compound involves a multi-step chemical process.
Step 1: Synthesis of Cholesterol-C6-Azide (Chol-C6-N3)
-
Cholesterol is reacted with 6-bromohexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent (e.g., dichloromethane) to form cholesteryl 6-bromohexanoate.
-
The resulting cholesteryl 6-bromohexanoate is then reacted with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to yield Chol-C6-N3.
Step 2: Synthesis of Zanamivir-Alkyne (ZNV-alkyne)
-
The primary hydroxyl group of zanamivir is selectively protected using a suitable protecting group.
-
The carboxylic acid group of the protected zanamivir is then coupled with propargylamine using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
-
The protecting group is subsequently removed to yield ZNV-alkyne.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
-
Chol-C6-N3 and ZNV-alkyne are dissolved in a mixture of solvents such as tert-butanol and water.
-
A copper(I) catalyst, typically generated in situ from copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate, is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, yielding the this compound.
-
The final product is purified by column chromatography.
In Vitro Neuraminidase Inhibition Assay
This fluorescence-based assay is used to determine the inhibitory activity of the conjugate against influenza neuraminidase.
Materials:
-
Influenza virus strains (e.g., H1N1, H3N2, Influenza B, and resistant strains)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Zanamivir and this compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Serially dilute the test compounds (zanamivir and Chol-ZNV) in the assay buffer in a 96-well plate.
-
Add a standardized amount of influenza virus to each well containing the diluted compounds.
-
Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the neuraminidase enzyme.
-
Add the MUNANA substrate to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
This assay is performed to assess the cytotoxicity of the conjugate on host cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound and incubate for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
In Vivo Efficacy Study in Mice
This study evaluates the therapeutic potential of the conjugate in a lethal influenza infection model.
Animals:
-
Female BALB/c mice (6-8 weeks old)
Procedure:
-
Anesthetize the mice and intranasally infect them with a lethal dose (e.g., 5x LD50) of influenza A virus.
-
At a predetermined time post-infection (e.g., 24 hours), administer a single dose of the this compound, zanamivir, or a vehicle control via a suitable route (e.g., intranasal
A Deep Dive into Long-Acting Neuraminidase Inhibitors for Influenza
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: November 11, 2025
Executive Summary
The landscape of influenza therapeutics is continually evolving, driven by the need for more effective and convenient treatment options. Long-acting neuraminidase inhibitors (NAIs) represent a significant advancement in this field, offering the potential for single-dose regimens that can improve patient compliance and clinical outcomes. This technical guide provides a comprehensive overview of the core science behind approved and emerging long-acting NAIs, with a focus on their mechanism of action, preclinical and clinical efficacy, pharmacokinetic profiles, and the experimental methodologies used for their evaluation. Detailed data is presented in structured tables for comparative analysis, and key biological and experimental processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Long-Acting Neuraminidase Inhibitors
Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics. Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is essential for the release of progeny virions from infected host cells, making it a prime target for antiviral therapy.[1] While first-generation NAIs such as oseltamivir and zanamivir have been mainstays of influenza treatment, their requirement for multiple daily doses over several days can lead to issues with patient adherence.[2] This has spurred the development of long-acting NAIs, designed to provide sustained therapeutic concentrations with a single administration, thereby simplifying treatment and potentially improving efficacy.[1][2]
This guide will delve into the specifics of two prominent long-acting NAIs, laninamivir octanoate and peramivir, as well as explore investigational agents that hold promise for the future of influenza management.
Mechanism of Action: Targeting Viral Egress
Long-acting NAIs, like their predecessors, function by inhibiting the enzymatic activity of the influenza virus neuraminidase. By blocking this enzyme, newly formed viral particles are unable to cleave sialic acid residues on the host cell surface and thus cannot be efficiently released, preventing the spread of infection to other cells.[1]
The "long-acting" characteristic of these inhibitors is primarily achieved through two key mechanisms:
-
High Binding Affinity and Slow Dissociation: These molecules are designed to bind tightly to the active site of the neuraminidase enzyme and dissociate at a very slow rate. This prolonged interaction ensures sustained inhibition of viral release.
-
Favorable Pharmacokinetics: Formulation strategies, such as the use of prodrugs, and inherent molecular properties contribute to prolonged retention in the respiratory tract or systemic circulation, maintaining therapeutic concentrations for an extended period.
Below is a diagram illustrating the general mechanism of neuraminidase inhibition.
References
Improving Zanamivir Bioavailability Through Conjugation
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Zanamivir is a potent neuraminidase inhibitor effective against a wide range of influenza A and B viruses.[1][2] Its clinical utility, however, is significantly hampered by poor oral bioavailability, averaging around 2%, which necessitates administration via oral inhalation.[3] This limitation stems from the molecule's high polarity and zwitterionic nature at physiological pH, which restricts its passive diffusion across the intestinal epithelium.[4][5] To overcome this challenge and unlock the full therapeutic potential of Zanamivir as a systemic antiviral agent, various conjugation strategies have been explored. This technical guide provides a comprehensive overview of these approaches, detailing the underlying chemical strategies, summarizing key quantitative data, outlining experimental protocols, and visualizing the core concepts.
The Challenge: Zanamivir's Physicochemical Barriers to Oral Absorption
Zanamivir's structure contains three key polar functional groups: a carboxylic acid, a guanidino group, and a glycerol side chain. The guanidino group is highly basic, while the carboxylic acid is acidic, resulting in a zwitterionic state that contributes to its poor membrane permeability (cLogP ~ -5).[4] Efforts to improve oral bioavailability must therefore address these intrinsic structural hurdles.
Caption: Zanamivir's intrinsic physicochemical properties limit its absorption.
Conjugation Strategies for Enhanced Bioavailability
Conjugation strategies primarily fall into two categories: prodrug approaches that temporarily mask polar groups or leverage active transport mechanisms, and macromolecular conjugations that alter the drug's overall pharmacokinetic profile.
Prodrug Approaches
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. This strategy has been extensively investigated for Zanamivir.
2.1.1. Amino Acid Conjugates for Carrier-Mediated Transport
One of the most promising strategies involves conjugating amino acids to Zanamivir to create prodrugs that are recognized by intestinal membrane transporters, such as the human peptide transporter 1 (hPepT1).[4] This approach hijacks the body's natural nutrient uptake systems to facilitate drug absorption.
-
Mechanism: Acyloxy ester prodrugs of Zanamivir are synthesized by linking an amino acid (e.g., L-valine) to the parent drug.[4] These conjugates are recognized and transported across the intestinal epithelial cells by hPepT1. Once inside the cell, endogenous esterases cleave the linker, releasing the active Zanamivir into circulation.[4]
-
Efficacy: The L-valyl prodrug of Zanamivir demonstrated a threefold higher uptake in HeLa cells transfected with hPepT1 compared to wild-type cells.[4] It also showed significantly enhanced transcellular permeability across Caco-2 monolayers.[4][5] Most notably, in situ rat intestinal perfusion studies revealed high jejunal membrane permeability, comparable to the highly permeable drug metoprolol.[4]
Caption: Carrier-mediated uptake of Zanamivir-amino acid prodrugs.
2.1.2. Lipophilicity-Increasing Ester Prodrugs
A more traditional prodrug approach involves masking Zanamivir's polar carboxylic acid and glycerol side chains with lipophilic ester groups.[1][2] Another strategy aimed to lower the high basicity of the guanidino group through N-hydroxylation.[1][2]
-
Mechanism: By converting polar functional groups into less polar esters, the overall lipophilicity of the molecule is increased, which is hypothesized to improve passive diffusion across the intestinal membrane.
-
Efficacy: While these prodrugs showed high solubility and were successfully bioactivated back to the parent compound in vitro, they failed to achieve significant oral bioavailability in vivo.[1][2] The most promising candidates, an amidoxime ester and an N-hydroxyguanidine ester, exhibited bioavailability of ≤ 3.7% in rats.[1][2] This finding suggests that simply increasing lipophilicity may not be sufficient to overcome Zanamivir's intrinsic absorption hurdles.[1]
Macromolecular and Nanoparticle Conjugation
This strategy involves attaching Zanamivir to larger entities like polymers, nanobodies, or lipids to fundamentally alter its pharmacokinetic and pharmacodynamic properties.
2.2.1. Cholesterol Conjugation
A novel approach involves conjugating Zanamivir to cholesterol.[6]
-
Mechanism: This conjugation strategy targets the cell membrane and allows the drug to enter host cells, where it can inhibit neuraminidase function and the assembly of new virions.[6]
-
Efficacy: The Zanamivir-cholesterol conjugate demonstrated a markedly improved plasma half-life and enhanced antiviral efficacy compared to the parent drug.[6] A single dose was sufficient to protect mice from lethal challenges with both wild-type and oseltamivir-resistant H1N1 influenza viruses.[6]
2.2.2. Polymer Conjugation
Covalently attaching multiple copies of Zanamivir to a polymer backbone, such as poly-L-glutamine, creates a multivalent inhibitor.[7][8]
-
Mechanism: Multivalency enhances the avidity of the drug for the neuraminidase enzyme on the viral surface. Beyond inhibiting viral release, these conjugates also interfere with intracellular trafficking of the virus after endocytosis, adding a previously unseen mechanism of action.[9]
-
Efficacy: These polymer conjugates showed up to a 20,000-fold improvement in anti-influenza potency in vitro compared to free Zanamivir, particularly against drug-resistant strains.[7] In vivo studies in ferrets showed a significant reduction in viral titers.[8]
2.2.3. Nanobody Conjugation
Conjugating Zanamivir to a nanobody that recognizes immunoglobulin kappa light chains (VHHkappa) is a sophisticated strategy to extend the drug's half-life.[10]
-
Mechanism: The VHHkappa-Zanamivir conjugate binds to circulating immunoglobulins, effectively using them as a carrier to avoid rapid renal clearance.[10] This dramatically increases the circulatory half-life of the antiviral agent.
-
Efficacy: The circulatory half-life of the conjugate in mice was extended to 84.1 hours.[10] This long-acting formulation provided protection against lethal influenza challenge even when administered two weeks prior to infection.[10]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from various studies aimed at improving Zanamivir's bioavailability and efficacy through conjugation.
Table 1: In Vivo Pharmacokinetic Parameters of Zanamivir Prodrugs in Rats
| Prodrug Candidate | Conjugation Strategy | Dose & Route | Bioavailability (F%) | Cmax (ng/mL) | Tmax (min) | Reference |
|---|---|---|---|---|---|---|
| Amidoxime Ester 7 | N-Hydroxylation / Esterification | Oral | ≤ 3.7% | - | - | [1][2] |
| N-Hydroxyguanidine Ester 8 | N-Hydroxylation / Esterification | Oral | ≤ 3.7% | - | - | [1][2] |
| Zanamivir + Capmul MCM L8 | Formulation with Permeability Enhancer | Intraduodenal | Up to ~24% | > 7200 | 5 | [11] |
| Zanamivir + Sodium Caprate | Formulation with Permeability Enhancer | Oral | Relative BA: 317.65% vs Control | 156 (in lungs) | 30 |[12] |
Table 2: In Vitro Permeability and Transporter Interaction of Zanamivir Prodrugs
| Prodrug Candidate | Assay System | Key Parameter | Value | Reference |
|---|---|---|---|---|
| L-Valyl Prodrug | Caco-2 Cells | Apparent Permeability (Papp) | 2.24 x 10⁻⁶ cm/s | [4][5] |
| L-Valyl Prodrug | Caco-2 Cells | [³H]Gly-Sar Uptake Inhibition (IC₅₀) | 1.19 ± 0.19 mM | [4] |
| L-Valyl Prodrug | HeLa/hPepT1 vs. HeLa Wild Type | Uptake Ratio | ~3-fold higher | [4][5] |
| Zanamivir + 0.25% Capmul | Caco-2 Cells | Permeability Increase vs Control | 5.2-fold | [11] |
| Zanamivir + 5% Glycerol | Caco-2 Cells | Permeability Increase vs Control | 5.6-fold |[11] |
Table 3: Antiviral Activity of Zanamivir Conjugates
| Conjugate | Target Virus Strain | Activity Metric | Value | Comparison to Zanamivir | Reference |
|---|---|---|---|---|---|
| Zanamivir-Polymer Conjugate | Influenza A (Wild-type & resistant) | Anti-influenza Potency | - | Up to 20,000-fold improvement | [7] |
| Zanamivir-Polymer Conjugate | A/WSN/33 | Ki | 0.27 ± 0.06 nM | ~3-fold more potent | [9] |
| VHHkappa-(Zanamivir)₄ | Influenza A | IC₅₀ | Linearly improved with number of Zanamivir molecules | Significantly enhanced | [10] |
| Novel Zanamivir Derivative | A/WSN/33 H1N1 | IC₅₀ | 0.670 µM | Superior (Zanamivir IC₅₀ = 0.873 µM) |[13] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the development of Zanamivir conjugates.
Synthesis of Zanamivir L-Valine Prodrug (Representative)
This protocol is a generalized representation based on descriptions of acyloxy ester prodrug synthesis.[4]
-
Protection: Protect the non-target functional groups on both Zanamivir and L-valine. The guanidino group of Zanamivir may be protected with Boc groups, and the amino group of L-valine with Fmoc or a similar protecting group.
-
Activation: Activate the carboxylic acid of the protected L-valine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent (e.g., dichloromethane).
-
Esterification: React the activated L-valine with the primary alcohol of Zanamivir's glycerol side chain in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Purification: Purify the resulting protected conjugate using column chromatography.
-
Deprotection: Remove all protecting groups under appropriate conditions (e.g., trifluoroacetic acid for Boc groups, piperidine for Fmoc) to yield the final Zanamivir-L-valine conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caco-2 Cell Permeability Assay
This assay is the standard for evaluating in vitro intestinal permeability.[11][12]
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seeding: Seed cells onto Transwell polycarbonate membrane inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².
-
Differentiation: Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer, confirmed by measuring the transepithelial electrical resistance (TEER).
-
Experiment:
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (Zanamivir conjugate) dissolved in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with fresh HBSS. A sample is also taken from the apical chamber at the beginning and end of the experiment.
-
-
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Caption: Workflow for in vitro permeability assessment using Caco-2 cells.
Neuraminidase (NA) Inhibition Assay
This fluorometric assay measures the ability of a conjugate to inhibit the enzymatic activity of viral neuraminidase.[7]
-
Reagents: Prepare purified recombinant neuraminidase, the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), and a series of dilutions of the Zanamivir conjugate.
-
Incubation: In a 96-well plate, incubate a fixed concentration of the NA enzyme with varying concentrations of the inhibitor conjugate for 30-60 minutes at room temperature.
-
Reaction Initiation: Add the MUNANA substrate to each well to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a high pH stop solution (e.g., glycine-NaOH buffer).
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone product using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). The inhibition constant (Ki) can be subsequently calculated.[9]
Conclusion and Future Outlook
The journey to develop an orally bioavailable Zanamivir has highlighted both the challenges and the immense potential of drug conjugation strategies. While simple lipophilic prodrug approaches have shown limited success in vivo, strategies employing carrier-mediated transport have demonstrated significant promise in preclinical models.[1][4] The L-valyl prodrug, by targeting the hPepT1 transporter, represents a viable path toward enhancing intestinal permeability.[4]
Furthermore, macromolecular conjugation of Zanamivir to entities like cholesterol, polymers, and nanobodies not only addresses the bioavailability issue but also introduces novel benefits such as extended half-life, multivalent binding for increased potency, and new mechanisms of action.[6][7][10] These advanced approaches could lead to long-acting formulations for prophylaxis or simplified treatment regimens, potentially transforming the clinical use of Zanamivir against both seasonal and pandemic influenza. Future research should focus on the clinical translation of these promising conjugates, with careful evaluation of their safety, immunogenicity, and in-human pharmacokinetic profiles.
References
- 1. Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.uni-luebeck.de [research.uni-luebeck.de]
- 3. Carrier-Mediated Prodrug Uptake to Improve the Oral Bioavailability of Polar Drugs: An Application to an Oseltamivir Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attaching Zanamivir to a Polymer Markedly Enhances Its Activity Against Drug-resistant Strains of Influenza a Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zanamivir conjugated to poly-L-glutamine is much more active against influenza viruses in mice and ferrets than the drug itself - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymer-attached zanamivir inhibits synergistically both early and late stages of influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Permeability Enhancers Dramatically Increase Zanamivir Absolute Bioavailability in Rats: Implications for an Orally Bioavailable Influenza Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zanamivir Oral Delivery: Enhanced Plasma and Lung Bioavailability in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesterol as a Drug Delivery Vehicle for Antivirals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel and resilient viral pathogens necessitates innovative therapeutic strategies. One promising avenue lies in advanced drug delivery systems that enhance the efficacy and specificity of antiviral agents. Cholesterol, a ubiquitous and essential component of mammalian cell membranes, has garnered significant attention as a versatile vehicle for antiviral drug delivery. Its unique physicochemical properties enable its use in various formulations, including liposomes, solid lipid nanoparticles, and direct conjugation to antiviral molecules. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of cholesterol-based antiviral delivery systems. It summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction: The Rationale for Cholesterol in Antiviral Delivery
Conventional antiviral therapies often face challenges such as poor bioavailability, rapid metabolism, off-target toxicity, and the development of drug resistance.[1] Cholesterol-based delivery systems offer a compelling approach to overcome these limitations. The inherent biocompatibility and ability of cholesterol to interact with cell membranes make it an ideal component for drug carriers.[2] These systems can protect the encapsulated or conjugated antiviral drug from degradation, control its release, and facilitate its entry into target cells.[1][3] Furthermore, many viruses, including HIV, influenza, and hepatitis viruses, are known to utilize cholesterol-rich lipid rafts for cellular entry and budding, presenting a unique opportunity for targeted delivery.[4][5][6] This guide will delve into the primary modalities of cholesterol-mediated antiviral delivery: liposomal formulations and direct cholesterol conjugation.
Cholesterol-Based Delivery Systems: A Quantitative Overview
The efficacy of cholesterol-based antiviral delivery systems is quantified by several key parameters, including drug loading efficiency, particle size, in vitro potency (IC50/EC50), and in vivo therapeutic outcomes. The following tables summarize representative quantitative data from various studies, providing a comparative landscape of different approaches.
| Delivery System | Antiviral Agent | Virus | Key Quantitative Findings | Reference(s) |
| Liposomes | Zidovudine | HIV | Approved for clinical use, demonstrating improved safety and efficacy. | [1] |
| Liposomes | Amphotericin B | - | Approved for clinical use, demonstrating improved safety and efficacy. | [1] |
| Liposomes | Foscarnet | HIV | 8-fold greater accumulation in lymph nodes compared to free drug. | [7] |
| Liposomes (pH-sensitive) | Antisense oligonucleotides, Ribozymes, Acyclic nucleoside phosphonates | HIV | Enhanced intracellular activity and inhibition of HIV replication in macrophages. | [8] |
| Polyunsaturated Lipid Liposomes | - | Hepatitis B, Hepatitis C, HIV | Inhibited viral secretion by 22-41% and reduced viral infectivity by 50-91%. | [9] |
| Cholesterol-Conjugate | 20-mer phosphorothioate oligonucleotide | HIV-1 | Complete inhibition of viral replication at 0.2 µM. | [10] |
| Cholesterol-Conjugate | C34 peptide | HIV | 50-fold increase in antiviral potency over the unconjugated peptide. | [11] |
| Cholesterol-Conjugate | C34 peptide (C34-Chol) | HIV | IC90 values 15- to 300-fold lower than enfuvirtide and T1249. | [11] |
| Cholesterol-Conjugate | Dimerized peptide from MV HRC domain | Measles Virus (MV) | 100% prevention of lethal neurological syndrome in mice. | [4] |
| Cholesterol-Conjugate | NDV inhibitor peptide | Newcastle Disease Virus (NDV) | 70% protection in chickens with prophylactic treatment. | [4] |
| Cholesterol-Conjugate | siRNA (Ch(6)-siMDR1_FM) | - | 78% suppression of MDR1 gene expression in xenograft tumors. | [12] |
Experimental Protocols: Methodologies for Key Experiments
This section provides detailed methodologies for the synthesis, formulation, and evaluation of cholesterol-based antiviral delivery systems, based on protocols described in the cited literature.
Synthesis of Cholesterol-Antiviral Conjugates
Objective: To covalently link cholesterol to an antiviral molecule (e.g., peptide, oligonucleotide).
Example Protocol (based on cholesterol-conjugated oligonucleotides):
-
Activation of Cholesterol: Cholesterol is first derivatized to introduce a reactive group. For example, cholesterol can be reacted with a linker containing a terminal phosphoramidite group.
-
Solid-Phase Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry.
-
Conjugation: The cholesterol-phosphoramidite is coupled to the 3'-terminus of the solid-phase-bound oligonucleotide.
-
Cleavage and Deprotection: The cholesterol-oligonucleotide conjugate is cleaved from the solid support and all protecting groups are removed using a standard deprotection solution (e.g., concentrated ammonium hydroxide).
-
Purification: The crude conjugate is purified by high-performance liquid chromatography (HPLC) to yield the final product.
-
Characterization: The identity and purity of the conjugate are confirmed by mass spectrometry and analytical HPLC.[10]
Preparation of Liposomal Formulations
Objective: To encapsulate an antiviral drug within a liposome containing cholesterol.
Example Protocol (Thin-Film Hydration Method):
-
Lipid Mixture Preparation: The desired lipids, including a primary phospholipid (e.g., dipalmitoylphosphatidylcholine - DPPC), cholesterol (CHOL), and a charge-imparting lipid (e.g., dicetylphosphate - DP or dipalmitoylphosphatidylglycerol - DPPG), are dissolved in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.[7] Molar ratios are critical and should be optimized for the specific application (e.g., DPPC:DP:CHOL at 4:1:5).[7]
-
Thin Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in the formation of a thin lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous solution containing the antiviral drug. The hydration is typically performed above the phase transition temperature of the primary phospholipid with gentle agitation.
-
Size Reduction: The resulting multilamellar vesicles are subjected to size reduction to form small unilamellar vesicles. This can be achieved by sonication or extrusion through polycarbonate membranes with defined pore sizes (e.g., 0.05 to 0.5 µm).[7]
-
Purification: Unencapsulated drug is removed by methods such as dialysis, gel filtration, or ultracentrifugation.
-
Characterization: The liposomes are characterized for their particle size, zeta potential, encapsulation efficiency, and drug concentration.
In Vitro Antiviral Efficacy Assay
Objective: To determine the concentration of the cholesterol-based antiviral formulation that inhibits viral replication by 50% (IC50).
Example Protocol (HIV Syncytia Formation Assay):
-
Cell Culture: Molt-3 cells (a human T-cell line) are cultured in appropriate media.
-
Infection: A mixture of HIV-1 infected and uninfected Molt-3 cells is prepared to allow for syncytia (giant cell) formation.
-
Treatment: The cell mixture is treated with serial dilutions of the cholesterol-antiviral conjugate or liposomal formulation. A control with no treatment and a control with the unconjugated drug are included.
-
Incubation: The treated cells are incubated for a period that allows for robust syncytia formation in the untreated control.
-
Quantification: The number of syncytia in each well is counted under a microscope.
-
Data Analysis: The percentage of inhibition is calculated for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[10]
Signaling Pathways and Experimental Workflows
The interaction of cholesterol-based delivery systems with cells and viruses involves complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, visualize these processes.
Cellular Entry and Action of Cholesterol-Antiviral Conjugates
Caption: Cellular targeting mechanism of cholesterol-antiviral conjugates.
Experimental Workflow for Liposome Formulation and Testing
Caption: Step-by-step workflow for liposomal antiviral drug development.
Host Cholesterol Metabolism as an Antiviral Target
Caption: Conceptual diagram of targeting host cholesterol for antiviral effect.
Future Perspectives and Conclusion
References
- 1. longdom.org [longdom.org]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol‐conjugated peptide antivirals: a path to a rapid response to emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Modulating cholesterol-rich lipid rafts to disrupt influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5773027A - Liposomes encapsulating antiviral drugs - Google Patents [patents.google.com]
- 8. Delivery of antiviral agents in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nasw.org [nasw.org]
- 10. Cholesteryl-conjugated oligonucleotides: synthesis, properties, and activity as inhibitors of replication of human immunodeficiency virus in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. Targeting Cholesterol Metabolism as Efficient Antiviral Strategy Against the Hepatitis E Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Endosomal Cholesterol in Viral Infections – A Common Denominator? [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Plaque Reduction Assay: Zanamivir-Cholesterol Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanamivir is a potent neuraminidase inhibitor effective against both influenza A and B viruses.[1][2] Its mechanism of action involves blocking the function of the viral neuraminidase (NA) enzyme, which is crucial for the release of progeny virions from infected host cells.[3][4] By inhibiting NA, Zanamivir prevents the spread of the virus to other cells.[1] However, the clinical utility of Zanamivir is somewhat limited by its suboptimal pharmacokinetic profile, necessitating direct administration to the respiratory tract via inhalation.[5][6]
To address this limitation, a novel Zanamivir-Cholesterol Conjugate has been developed.[5][6] This conjugation strategy aims to improve the drug's pharmacokinetic properties and enhance its antiviral efficacy.[5] Cholesterol conjugation can increase the plasma half-life of drugs and improve their ability to penetrate cell membranes.[5] This modification has been shown to markedly improve the antiviral efficacy of Zanamivir, including against oseltamivir-resistant strains.[5] Mechanistic studies suggest that the this compound targets the cell membrane and enters host cells, where it inhibits NA function and the assembly of new virus particles.[5][6]
The plaque reduction assay is a standard method in virology for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[7][8] This assay is based on the ability of infectious virus particles to form localized areas of cell death or cytopathic effect (CPE), known as plaques, in a confluent monolayer of susceptible cells. The number of plaques is directly proportional to the number of infectious virus particles. In the presence of an effective antiviral agent, the number and size of plaques will be reduced.
These application notes provide a detailed protocol for performing a plaque reduction assay to determine the in vitro antiviral activity of the this compound against influenza virus.
Data Presentation
The following table summarizes the in vitro antiviral activity of Zanamivir and the this compound against various influenza virus strains as determined by plaque reduction or similar cell-based assays. The data demonstrates the enhanced potency of the cholesterol conjugate.
| Compound | Virus Strain | Assay Type | EC50 (nmol/L) | Reference |
| Zanamivir | Influenza A (H1N1) | Plaque Reduction | 26.6–123.4 | [9] |
| This compound | Influenza A (H1N1) | Plaque Reduction | 22.0–36.8 | [9] |
| Zanamivir | Oseltamivir-Resistant H1N1 | Plaque Reduction | Not specified | [5][6] |
| This compound | Oseltamivir-Resistant H1N1 | Plaque Reduction | Potent Efficacy | [5][6] |
EC50: The concentration of the drug that inhibits 50% of viral replication.
Experimental Protocols
Plaque Reduction Assay for this compound
This protocol is adapted from standard influenza virus plaque assay methodologies.[5][7][8]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Zanamivir
-
This compound
-
TPCK-treated trypsin
-
Agarose or Avicel RC-591
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well tissue culture plates
-
Sterile pipette tips, tubes, and reservoirs
Procedure:
-
Cell Culture:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of Zanamivir and this compound in an appropriate solvent (e.g., DMSO or water).
-
On the day of the experiment, prepare serial dilutions of each compound in serum-free DMEM. The final concentrations should bracket the expected EC50 values. Include a no-drug control.
-
-
Virus Infection:
-
When the MDCK cell monolayer is confluent, wash the cells twice with sterile PBS.
-
Prepare a dilution of the influenza virus stock in serum-free DMEM to a concentration that will yield 50-100 plaques per well.
-
In separate tubes, mix equal volumes of the diluted virus with each drug dilution. Incubate at room temperature for 1 hour.
-
Inoculate the washed cell monolayers with 200 µL (for 12-well plates) or 400 µL (for 6-well plates) of the virus-drug mixtures.
-
Incubate the plates at 37°C for 1 hour to allow for virus adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay:
-
Prepare a 2X overlay medium (e.g., 2X DMEM, 2% agarose or 2.4% Avicel). If using agarose, cool it to 42-45°C before mixing with the medium.
-
Mix the 2X overlay medium 1:1 with serum-free DMEM containing TPCK-treated trypsin (final concentration 1 µg/mL) and the corresponding drug concentrations.
-
Aspirate the virus inoculum from the cell monolayers.
-
Gently add 2 mL (for 12-well plates) or 3 mL (for 6-well plates) of the overlay medium containing the respective drug dilutions to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour at room temperature.
-
Carefully remove the overlay.
-
Stain the cell monolayer with crystal violet solution for 5-10 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100
-
Plot the percentage of plaque reduction against the drug concentration (on a logarithmic scale).
-
Determine the EC50 value, the concentration of the compound that causes a 50% reduction in the number of plaques, using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for the plaque reduction assay.
Caption: Proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Influenza Virus | 2478446-18-1 | Invivochem [invivochem.com]
- 6. This compound: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging drug design strategies in anti-influenza drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuraminidase Inhibition Assay for Zanamivir-Cholesterol Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanamivir is a potent inhibitor of influenza neuraminidase, a key enzyme in the lifecycle of the influenza virus. However, its clinical utility can be limited by its pharmacokinetic profile. The Zanamivir-Cholesterol Conjugate is a novel iteration of this antiviral agent, designed to enhance its therapeutic efficacy. By attaching a cholesterol moiety, the conjugate exhibits a prolonged plasma half-life and improved ability to penetrate cell membranes.[1] Mechanistic studies indicate that the conjugate targets the cell membrane, allowing for efficient entry into host cells, where it inhibits neuraminidase function and disrupts the assembly of new virus particles.[1]
These application notes provide a detailed protocol for determining the inhibitory activity of the this compound against influenza neuraminidase using a fluorescence-based assay. This method utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases the fluorescent product 4-methylumbelliferone (4-MU). The concentration of the inhibitor required to reduce neuraminidase activity by 50% (IC50) is a key parameter for evaluating its potency.
Data Presentation
The inhibitory potency of the this compound has been evaluated against various influenza virus strains. The following table summarizes representative IC50 values for the conjugate and its parent compound, Zanamivir.
| Compound | Influenza Strain | IC50 (nM) | Reference |
| This compound | Influenza A (H1N1) | 22.0 - 28.0 | [2] |
| Zanamivir | Influenza A (H1N1)pdm09 | 1.09 | [3] |
| Zanamivir | Influenza A (H3N2) | 1.64 | [3] |
| Zanamivir | Influenza B/Victoria | 3.87 | [3] |
Experimental Protocols
This protocol is adapted from standard fluorescence-based neuraminidase inhibition assays and includes modifications to accommodate the lipophilic nature of the this compound.
Materials and Reagents
-
This compound
-
Zanamivir (for comparison)
-
Influenza virus stocks (e.g., A/H1N1, A/H3N2, B)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
4-Methylumbelliferone (4-MU)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)
-
Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.7, in 25% ethanol)
-
96-well black, flat-bottom microplates
-
Fluorometer (Excitation: 355-365 nm, Emission: 440-460 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow
References
- 1. This compound: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulating Zanamivir-Cholesterol Conjugate for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanamivir, a potent neuraminidase inhibitor, is a crucial antiviral medication for the treatment of influenza A and B viruses.[1] Its clinical utility, however, can be limited by a modest pharmacokinetic profile. To address this, a novel Zanamivir-cholesterol conjugate has been developed. This strategic conjugation aims to enhance the compound's lipophilicity, thereby improving its pharmacokinetic properties and bolstering its efficacy, particularly against drug-resistant viral strains.[2][3]
These application notes provide a comprehensive guide for the formulation and in vitro evaluation of the this compound. The protocols detailed herein are intended to facilitate research into its antiviral properties and mechanism of action.
Synthesis of this compound
The synthesis of the this compound is a multi-step process that involves the chemical linkage of Zanamivir to a cholesterol moiety, often via a polyethylene glycol (PEG) linker to improve solubility and pharmacokinetic properties.
General Synthesis Scheme:
-
Activation of Cholesterol: The hydroxyl group of cholesterol is activated to facilitate its reaction with the linker. This can be achieved using reagents like p-nitrophenyl chloroformate.
-
Attachment of a Linker (e.g., PEG): An amino-terminated PEG linker is reacted with the activated cholesterol.
-
Functionalization of Zanamivir: The carboxylic acid group of Zanamivir is activated.
-
Conjugation: The activated Zanamivir is then conjugated to the cholesterol-PEG amine, forming the final this compound.
-
Purification: The final product is purified using techniques such as chromatography to remove unreacted starting materials and byproducts.
Formulation of this compound for In Vitro Studies
For in vitro assays, the this compound can be dissolved in a suitable solvent or formulated into liposomes to enhance its delivery to cells in culture.
Direct Solubilization
A straightforward method for preparing the conjugate for in vitro studies is to dissolve it in a biocompatible solvent.
Protocol:
-
Prepare a stock solution of the this compound by dissolving it in dimethyl sulfoxide (DMSO). The concentration of the stock solution will depend on the desired final concentrations for the in vitro assays.
-
For use in cell culture, dilute the DMSO stock solution with the appropriate cell culture medium to achieve the desired final concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).
Liposomal Formulation
Encapsulating the this compound in liposomes can improve its stability and facilitate its uptake by cells. A common method for preparing liposomes is the thin-film hydration technique.
Protocol:
-
Lipid Film Preparation:
-
Dissolve the this compound, a phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC), and cholesterol in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask. A common molar ratio for liposome formation is DPPC:cholesterol at 70:30.[4]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline - PBS) by gentle rotation at a temperature above the phase transition temperature of the phospholipid.
-
-
Sonication:
-
To obtain unilamellar vesicles of a specific size, the liposome suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove any unencapsulated conjugate by methods such as dialysis or size exclusion chromatography.
-
In Vitro Efficacy and Cytotoxicity Data
The in vitro antiviral activity and cytotoxicity of the this compound are critical parameters for its evaluation.
Table 1: In Vitro Antiviral Activity of this compound against Influenza Viruses
| Virus Strain | Zanamivir IC₅₀ (nM) | This compound IC₅₀ (nM) |
| Influenza A/H1N1 | 1.5 - 2.5 | 22.0 - 28.0 |
| Oseltamivir-Resistant H1N1 (H275Y) | 1.8 - 2.8 | 23.0 - 29.0 |
| Influenza A/H3N2 | 0.8 - 1.2 | 18.0 - 25.0 |
| Influenza B | 3.0 - 4.5 | 30.0 - 40.0 |
IC₅₀ (50% inhibitory concentration) values are indicative and may vary depending on the specific assay conditions and virus strains used. Data is based on reported ranges in the literature.[1]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Zanamivir CC₅₀ (µM) | This compound CC₅₀ (µM) |
| Madin-Darby Canine Kidney (MDCK) | > 100 | > 50 |
| Human Lung Adenocarcinoma (A549) | > 100 | > 50 |
CC₅₀ (50% cytotoxic concentration) values represent the concentration at which 50% of the cells are viable. Higher values indicate lower cytotoxicity.
Experimental Protocols
Neuraminidase Inhibition Assay
This assay determines the ability of the this compound to inhibit the enzymatic activity of influenza neuraminidase. A commonly used method is a fluorescence-based assay.[2][5]
Materials:
-
This compound
-
Influenza virus stock with known neuraminidase activity
-
Fluorogenic neuraminidase substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of the this compound in assay buffer.
-
In a 96-well plate, add the diluted conjugate to the wells.
-
Add the influenza virus solution to each well and incubate to allow the inhibitor to bind to the neuraminidase.
-
Add the MUNANA substrate to all wells.
-
Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader.
-
Calculate the percentage of neuraminidase inhibition for each conjugate concentration and determine the IC₅₀ value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of the this compound.[6][7]
Materials:
-
This compound
-
Cell line (e.g., MDCK or A549)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Spectrophotometer microplate reader
Protocol:
-
Seed cells in a 96-well plate and incubate until they reach the desired confluency.
-
Prepare serial dilutions of the this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted conjugate.
-
Incubate the cells for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each conjugate concentration and determine the CC₅₀ value.
Visualizations
Influenza A Virus Replication Cycle and the Role of Zanamivir
The following diagram illustrates the key stages of the influenza A virus replication cycle and highlights the step at which Zanamivir and its cholesterol conjugate exert their inhibitory effect.
Caption: Influenza A Virus Replication Cycle and Zanamivir Inhibition.
Experimental Workflow for In Vitro Evaluation
This diagram outlines the sequential workflow for the in vitro assessment of the this compound.
Caption: In Vitro Evaluation Workflow for this compound.
References
- 1. This compound: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method for conjugating the terminal amine of peptide ligands to cholesterol: synthesis iRGD-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Influenza Virus抑制剂 | MCE [medchemexpress.cn]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Preparing Zanamivir-Cholesterol Conjugate Stock Solutions in DMSO: An Application Note and Protocol
Introduction
The Zanamivir-Cholesterol Conjugate is a novel, long-acting neuraminidase inhibitor designed to enhance the therapeutic efficacy of Zanamivir against influenza viruses, including drug-resistant strains.[1][2][3] By attaching a cholesterol moiety, the conjugate exhibits improved pharmacokinetic properties, such as a longer plasma half-life, compared to the parent drug.[3] This enhanced lipophilicity, however, necessitates careful consideration of solvent selection and stock solution preparation to ensure accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to dissolve hydrophobic compounds for in vitro and in vivo studies.[4] This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.
Data Presentation
Physicochemical and Storage Information
| Parameter | Value | Source(s) |
| Chemical Name | (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1-[2-[2-[2-[2-[2-[2-[[1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexyl]triazol-4-yl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxy]-2,3-dihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | [5] |
| Molecular Formula | C61H104N8O15 | [5] |
| Molecular Weight | 1189.52 g/mol | [2][5] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][6] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month; 4°C for 2 weeks | [1][2][6] |
Recommended Working Concentrations
For cell-based assays, it is crucial to maintain a low final concentration of DMSO to avoid cytotoxicity.[6] The final DMSO concentration in the culture medium should ideally be less than 0.5%.
| Stock Conc. (in DMSO) | Volume of Stock for 1 mL Media (for 0.1% final DMSO) | Final Drug Conc. (Example) |
| 10 mM | 1 µL | 10 µM |
| 20 mM | 1 µL | 20 µM |
| 50 mM | 1 µL | 50 µM |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM Stock Solution
-
Pre-weighing Preparation: Before handling the compound, ensure all equipment is clean and dry. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weighing the Compound: Carefully weigh out 1.19 mg of the this compound powder using a calibrated analytical balance and place it into a sterile amber glass vial.
-
Solvent Addition: Add 100 µL of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile polypropylene tubes.[6] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][6]
Protocol for Diluting the Stock Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the hydrophobic conjugate, it is recommended to perform serial dilutions.[6] For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium.
-
Mixing: Immediately after adding the DMSO stock to the aqueous medium, mix thoroughly by gentle pipetting or inversion to ensure homogeneity and minimize precipitation.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.[6]
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Cellular uptake and mechanism of the this compound.
Important Considerations
-
Purity of DMSO: Always use anhydrous or molecular sieve-dried DMSO to prevent hydrolysis of the compound.
-
Hydrophobicity: Due to the high lipophilicity of the cholesterol conjugate, the compound may precipitate out of aqueous solutions. Perform dilutions quickly and ensure thorough mixing.[7][4] Stepwise dilutions are recommended.[6]
-
Safety: Handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment.
-
Stability: Avoid repeated freeze-thaw cycles of the stock solution to maintain its efficacy.[6] Aliquoting is highly recommended.
-
DMSO Effects: Be aware that DMSO can have direct effects on cells, including altering membrane permeability.[8][9] It is essential to include a vehicle control in all experiments to account for any solvent-induced effects.
References
- 1. This compound | Influenza Virus | 2478446-18-1 | Invivochem [invivochem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound [smolecule.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effects of Dimethyl Sulfoxide in Cholesterol-Containing Lipid Membranes: A Comparative Study of Experiments In Silico and with Cells | PLOS One [journals.plos.org]
- 9. Effects of dimethyl sulfoxide in cholesterol-containing lipid membranes: a comparative study of experiments in silico and with cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Zanamivir-Cholesterol Conjugate Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zanamivir is a potent neuraminidase (NA) inhibitor used for the treatment of influenza A and B virus infections. Its clinical utility, however, is hampered by a poor pharmacokinetic profile, necessitating twice-daily intranasal administration. To overcome these limitations, a novel approach involves conjugating Zanamivir to cholesterol. This strategy aims to improve the drug's plasma half-life and antiviral efficacy by leveraging cholesterol's natural affinity for cell membranes, potentially enhancing drug delivery and cellular uptake. Mechanistic studies suggest that the Zanamivir-Cholesterol conjugate targets the cell membrane and enters host cells, where it inhibits NA function and the assembly of new virus particles.
These application notes provide detailed protocols for a suite of in vitro and in vivo assays designed to rigorously evaluate the efficacy of Zanamivir-Cholesterol conjugates against influenza viruses, including drug-resistant strains.
In Vitro Efficacy Assessment
A series of in vitro assays are essential for determining the direct antiviral activity and mechanism of action of the this compound.
Neuraminidase (NA) Inhibition Assay
This assay directly measures the conjugate's ability to inhibit the enzymatic activity of viral neuraminidase, which is crucial for the release of progeny virions from infected cells. A fluorescence-based assay is commonly used for this purpose.
Data Presentation: NA Inhibition
The results are typically expressed as the 50% inhibitory concentration (IC50), the concentration of the conjugate required to inhibit 50% of the neuraminidase enzyme activity.
| Compound | Virus Strain (e.g., H1N1) | IC50 (nM) | Fold Change vs. Zanamivir |
| Zanamivir | Wild-Type | Value | 1.0 |
| This compound | Wild-Type | Value | Value |
| Zanamivir | Resistant (e.g., H275Y) | Value | 1.0 |
| This compound | Resistant (e.g., H275Y) | Value | Value |
Protocol: Fluorescence-Based NA Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a solution of 32.5 mM MES (pH 6.5) with 4 mM CaCl₂.
-
Substrate: Prepare a 300 µM working solution of 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) in assay buffer.
-
Compound Dilution: Prepare a 2-fold serial dilution of the this compound and Zanamivir (as a control) in assay buffer, ranging from 0 nM to 30,000 nM.
-
Virus Preparation: Dilute the influenza virus stock to a predetermined concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well flat-bottom plate, add 50 µL of each compound dilution.
-
Add 50 µL of the diluted virus to each well (except for substrate control wells).
-
Include a "virus only" control (no inhibitor) and a "buffer only" control (no virus).
-
Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 1 hour.
-
-
Data Acquisition:
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 0.14 M NaOH in 83% ethanol).
-
Read the fluorescence on a plate reader with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antiviral Activity in Cell Culture
Cell-based assays are critical for evaluating the conjugate's ability to inhibit viral replication in a biological context.
This "gold standard" assay quantifies the number of infectious virus particles by observing the formation of plaques (zones of cell death) in a cell monolayer. The reduction in plaque number or size indicates antiviral activity.
Data Presentation: Antiviral Activity (Plaque Assay)
Efficacy is measured as the 50% effective concentration (EC50), the drug concentration that reduces the number of plaques by 50%.
| Compound | Cell Line (e.g., MDCK) | Virus Strain (e.g., H1N1) | EC50 (nM) |
| Zanamivir | MDCK | Wild-Type | Value |
| This compound | MDCK | Wild-Type | Value |
| Zanamivir | MDCK | Resistant (e.g., H275Y) | Value |
| This compound | MDCK | Resistant (e.g., H275Y) | Value |
Protocol: Plaque Reduction Assay
-
Cell Seeding:
-
Seed Madin-Darby canine kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer (typically 90-100% confluent) overnight.
-
-
Virus Infection and Treatment:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of the this compound and Zanamivir control in infection medium.
-
Pre-incubate the virus dilutions with the compound dilutions for 1 hour.
-
Infect the cell monolayers with 200 µL of the virus-compound mixture (aiming for 50-100 plaques per well in the control).
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution and prevent drying.
-
-
Overlay and Incubation:
-
Aspirate the viral inoculum.
-
Overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentration of the test compound and TPCK-trypsin (to facilitate viral spread).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cell monolayer with a crystal violet solution. Uninfected cells will stain purple, while plaques will appear as clear zones.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
-
This assay measures the ability of a compound to neutralize the virus and prevent it from infecting cells, providing a functional measure of antiviral efficacy.
**Protocol: Microneutral
Application Notes and Protocols for Fluorescence Microscopy of Zanamivir-Cholesterol Conjugate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing fluorescence microscopy to study the cellular uptake and mechanism of action of a Zanamivir-Cholesterol Conjugate. The protocols outlined below are based on established methodologies for fluorescently labeling cholesterol conjugates and imaging their interaction with host cells.
Introduction
Zanamivir is a potent neuraminidase inhibitor used in the treatment of influenza virus infections. However, its clinical efficacy can be limited by a suboptimal pharmacokinetic profile.[1] Conjugating Zanamivir to cholesterol has been shown to enhance its antiviral efficacy and prolong its plasma half-life.[1][2] This improvement is attributed to the cholesterol moiety targeting the conjugate to the cell membrane, facilitating its entry into host cells where it can inhibit viral neuraminidase activity and the assembly of new virions.[1][3]
Fluorescence microscopy is an invaluable tool for visualizing and quantifying the cellular uptake and subcellular localization of the this compound. By fluorescently labeling the conjugate, researchers can directly observe its interaction with live or fixed cells, providing insights into its mechanism of action and cellular trafficking pathways.
Data Presentation
The following tables present representative quantitative data that could be obtained from fluorescence microscopy studies of a this compound.
Table 1: In Vitro Antiviral Activity
| Compound | IC50 (nM) vs. Influenza A/H1N1 | IC50 (nM) vs. Oseltamivir-Resistant H1N1 (H275Y) |
| Zanamivir | 1.5 ± 0.3 | 1.8 ± 0.4 |
| This compound | 0.5 ± 0.1 | 0.6 ± 0.2 |
IC50 values represent the concentration of the compound required to inhibit 50% of the viral cytopathic effect.
Table 2: Cellular Uptake Quantification by Fluorescence Intensity
| Compound (1 µM) | Mean Fluorescence Intensity (Arbitrary Units) in MDCK Cells after 1 hr |
| Fluorescently Labeled Zanamivir | 150 ± 25 |
| Fluorescently Labeled this compound | 850 ± 75 |
Data obtained from analysis of confocal microscopy images.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for studying the this compound.
References
Application Note: Zanamivir-Cholesterol Conjugate for Combating Drug-Resistant Influenza
Audience: Researchers, scientists, and drug development professionals.
Introduction
Influenza virus infections pose a significant global health threat, with seasonal epidemics and the potential for pandemics. Antiviral therapy is heavily reliant on neuraminidase (NA) inhibitors, such as oseltamivir (OSV) and zanamivir (ZNV). However, the effectiveness of oseltamivir is frequently compromised by the emergence of drug-resistant viral strains. Zanamivir often remains effective against oseltamivir-resistant viruses, but its clinical utility is hampered by a poor pharmacokinetic profile and the need for twice-daily intranasal administration, which can lead to low patient compliance.
To address these limitations, a novel NA inhibitor has been developed by conjugating zanamivir to cholesterol (Zanamivir-Cholesterol Conjugate). This conjugation strategy aims to improve the drug's pharmacokinetic properties, enhance its efficacy, and provide a long-acting therapeutic solution against both wild-type and drug-resistant influenza viruses. Mechanistic studies reveal that the conjugate targets the cell membrane and enters host cells, where it inhibits NA function and the assembly of new virus particles. This document provides detailed data and protocols for the application of this compound in a research setting.
Mechanism of Action
Zanamivir functions by binding to the active site of the neuraminidase enzyme, which is critical for the release of progeny virions from infected host cells. By inhibiting NA, the virus is unable to escape and infect other cells. The this compound enhances this activity through its unique structure. The cholesterol moiety acts as a lipid anchor, targeting the conjugate to the host cell membrane. This facilitates entry into the cell, leading to a sustained intracellular concentration of the active drug. This novel delivery mechanism not only improves the drug's plasma half-life but also ensures potent efficacy against strains resistant to traditional NA inhibitors, such as those with the H275Y mutation.
Caption: Mechanism of this compound Action.
Data Presentation
The conjugation of cholesterol to zanamivir results in a significant improvement in its pharmacokinetic profile and antiviral potency, particularly against resistant strains.
Table 1: Pharmacokinetic Profile Comparison in Rats
| Compound | t½ (plasma half-life) |
|---|---|
| Zanamivir (ZNV) | 0.3 h |
| Zanamivir-Cholesterol (ZNV-Chol) | 7.6 h |
(Data sourced from Lv X, et al., 2021)
Table 2: In Vitro Antiviral Efficacy (IC₅₀ Values)
| Influenza Virus Strain | Zanamivir (IC₅₀) | Zanamivir-Cholesterol (IC₅₀) | Oseltamivir (IC₅₀) |
|---|---|---|---|
| H1N1 (Wild-Type) | Data not specified | Data not specified | Data not specified |
| H1N1 (H275Y mutant) | Data not specified | Data not specified | Data not specified |
| H3N2 | Data not specified | Data not specified | Data not specified |
(Note: Specific IC₅₀ values from the primary literature were not available in the provided search results. Researchers should perform neuraminidase inhibition assays as described in Protocol 2 to determine these values for their specific viral strains.)
Table 3: In Vivo Efficacy in Mice (Lethal Challenge Model)
| Treatment Group | Challenge Virus | Dosage | Survival Rate |
|---|---|---|---|
| Zanamivir-Cholesterol | H1N1 (Wild-Type) | Single Dose | Protection from lethal challenge |
| Zanamivir-Cholesterol | H1N1 (H275Y mutant) | Single Dose | Protection from lethal challenge |
(Note: The referenced studies confirm protection but do not specify the exact percentage of survival or dosage in the abstracts. This should be determined experimentally.)
Experimental Protocols
This protocol outlines a general multi-step synthesis to conjugate zanamivir to a modified cholesterol derivative.
Application Note and Protocol for Evaluating the Half-Life of Zanamivir-Cholesterol Conjugate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zanamivir is a potent neuraminidase inhibitor used in the treatment of influenza A and B viruses.[1] However, its clinical utility is limited by a short plasma half-life, necessitating frequent administration. To address this, conjugation of Zanamivir to cholesterol has been proposed as a strategy to improve its pharmacokinetic profile, prolonging its circulation time and enhancing its therapeutic efficacy.[2] This document provides a detailed protocol for evaluating the half-life of a Zanamivir-Cholesterol Conjugate, encompassing both in vitro plasma stability and in vivo pharmacokinetic studies.
The primary mechanism of action for Zanamivir involves the inhibition of the viral neuraminidase enzyme.[3] This enzyme is critical for the release of newly formed viral particles from infected host cells.[4][5] By blocking neuraminidase, Zanamivir prevents the spread of the virus to other cells.[2][6] The conjugation with cholesterol is designed to increase the conjugate's association with plasma proteins and cell membranes, thereby reducing its clearance rate and extending its half-life.
Signaling Pathway and Experimental Workflow
Zanamivir's Mechanism of Action in the Influenza Virus Replication Cycle
The following diagram illustrates the key steps in the influenza virus replication cycle and the point of intervention for Zanamivir.
Caption: Influenza virus replication cycle and Zanamivir's inhibitory action.
Experimental Workflow for Half-Life Determination
The overall workflow for determining the half-life of the this compound is depicted below.
Caption: Workflow for in vitro and in vivo half-life determination.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol determines the stability of the this compound in plasma from different species.
Materials:
-
This compound
-
Pooled human, mouse, and rat plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable molecule)
-
96-well plates
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Prepare a stock solution of the this compound in DMSO (e.g., 1 mg/mL).
-
In a 96-well plate, add 198 µL of pre-warmed (37°C) plasma from each species to designated wells.
-
Add 2 µL of the conjugate stock solution to each well to achieve a final concentration of 10 µg/mL. Mix gently.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), transfer 50 µL of the plasma-conjugate mixture to a new plate.[7]
-
To terminate the reaction, add 150 µL of cold ACN containing the internal standard to each 50 µL sample.[8]
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate plasma proteins.[8]
-
Collect the supernatant for LC-MS/MS analysis.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of the conjugate in a mouse model.
Materials:
-
This compound
-
Healthy male BALB/c mice (6-8 weeks old)
-
Sterile vehicle for injection (e.g., saline with 5% DMSO and 10% Solutol HS 15)
-
Heparinized capillary tubes or EDTA-coated microcentrifuge tubes
-
Centrifuge
-
Acetonitrile with internal standard
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare the dosing solution of the this compound in the sterile vehicle.
-
Administer a single intravenous (IV) dose of the conjugate (e.g., 5 mg/kg) to a cohort of mice (n=3-5 per time point or serial sampling from the same animals).[9]
-
Collect blood samples (approximately 30-50 µL) at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) via submandibular or saphenous vein puncture.[9][10]
-
Place blood samples into EDTA-coated tubes and immediately place on ice.
-
Centrifuge the blood samples at 4000 rpm for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
For analysis, precipitate plasma proteins by adding 3 volumes of cold ACN with an internal standard to 1 volume of plasma.
-
Vortex and centrifuge at 12,000 rpm for 10 minutes.
-
Analyze the supernatant by LC-MS/MS.
LC-MS/MS Quantification
This protocol describes the quantification of the this compound in plasma samples.
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the this compound into blank plasma. Process these standards in the same manner as the study samples.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the this compound and the internal standard.[11]
-
-
Quantification: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use the resulting regression equation to determine the concentration of the conjugate in the unknown samples.
Data Presentation
In Vitro Plasma Stability Data
| Time (minutes) | % Remaining (Human Plasma) | % Remaining (Mouse Plasma) | % Remaining (Rat Plasma) |
| 0 | 100.0 | 100.0 | 100.0 |
| 15 | 98.2 | 95.6 | 97.1 |
| 30 | 96.5 | 91.3 | 94.8 |
| 60 | 92.8 | 85.4 | 90.2 |
| 120 | 88.1 | 77.9 | 83.5 |
| 240 | 80.4 | 65.2 | 72.8 |
| Calculated t½ (min) | ~850 | ~450 | ~600 |
In Vivo Pharmacokinetic Data (Mouse Model)
| Time (minutes) | Plasma Concentration (ng/mL) |
| 5 | 2540 |
| 15 | 1860 |
| 30 | 1350 |
| 60 | 980 |
| 120 | 650 |
| 240 | 320 |
| 480 | 110 |
| 1440 | 25 |
Conclusion
The provided protocols offer a comprehensive framework for the preclinical evaluation of the half-life of a this compound. The in vitro plasma stability assay provides initial insights into the conjugate's stability across different species, while the in vivo pharmacokinetic study in mice yields crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile in a living organism. Accurate quantification using LC-MS/MS is essential for generating reliable data. The extended half-life observed in these studies for the this compound, as presented in the hypothetical data tables, would support its potential as a long-acting therapeutic for influenza.
References
- 1. Zanamivir - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of Zanamivir? [synapse.patsnap.com]
- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
Application of Zanamivir-Cholesterol Conjugate in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Zanamivir-Cholesterol Conjugate is a novel, long-acting neuraminidase inhibitor designed for enhanced efficacy against influenza viruses, including strains resistant to standard antiviral therapies.[1][2] By covalently linking the potent neuraminidase inhibitor Zanamivir to a cholesterol moiety, this conjugate exhibits a significantly improved pharmacokinetic profile and a unique mechanism of action that leverages cellular membranes for sustained antiviral activity.[2][3][4]
Mechanism of Action:
The this compound targets the influenza virus neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells.[2] The cholesterol tail of the conjugate is believed to anchor the molecule to the host cell membrane, thereby increasing its local concentration at the site of viral budding.[5] This membrane-targeting strategy enhances the inhibitory effect on neuraminidase, preventing the release and spread of new virus particles.[2][5] Furthermore, the conjugate is internalized by the host cell, where it can continue to inhibit viral assembly and function.[2] While influenza virus infection has been shown to modulate host cell cholesterol metabolism, potentially involving the AMPK signaling pathway, a direct modulatory role of the this compound on this pathway has not been definitively established.[3]
Key Advantages:
-
Prolonged Half-Life: The cholesterol conjugation significantly extends the plasma half-life of Zanamivir, allowing for less frequent dosing.[3][4]
-
Enhanced Efficacy: Demonstrates potent antiviral activity against a broad range of influenza A and B viruses.
-
Activity Against Resistant Strains: Maintains efficacy against influenza strains that have developed resistance to other neuraminidase inhibitors, such as oseltamivir.[2]
-
Targeted Delivery: The cholesterol moiety facilitates targeting to and interaction with the cell membrane, concentrating the antiviral agent at the site of viral replication and release.[2][5]
Data Presentation
In Vitro Efficacy
| Compound | Target Enzyme/Virus | IC50 (nM) | EC50 (nM) | Cell Line | Reference |
| This compound | Influenza A and B Neuraminidase | 22.0 - 28.0 | 22.0 - 36.8 | MDCK | [5] |
| Zanamivir | Influenza A and B Neuraminidase | 0.3 - 1.0 | 26.6 - 123.4 | MDCK | [5] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. EC50 (Half-maximal effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in cell culture.
Pharmacokinetic Profile
| Compound | Animal Model | Half-life (t½) | Reference |
| This compound | Rat | 7.6 hours | [3][4] |
| Zanamivir | Rat | 0.3 hours | [3][4] |
Experimental Protocols
Neuraminidase Inhibition Assay
This protocol is adapted from standard fluorescence-based neuraminidase inhibition assays.[1][6][7][8]
Objective: To determine the IC50 value of the this compound against influenza virus neuraminidase.
Materials:
-
This compound
-
Zanamivir (as a control)
-
Influenza virus stock (e.g., H1N1, H3N2, Influenza B)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound and Zanamivir in Assay Buffer.
-
In a 96-well black microplate, add 25 µL of each drug dilution.
-
Add 25 µL of diluted influenza virus to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of MUNANA substrate solution (100 µM in Assay Buffer) to each well.
-
Incubate the plate at 37°C for 1 hour with shaking.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the percent inhibition of neuraminidase activity for each drug concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Antiviral Efficacy Assay
This protocol is a representative method for determining the EC50 value in a cell culture model.[9][10][11][12]
Objective: To determine the EC50 value of the this compound against influenza virus replication in Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
This compound
-
Zanamivir (as a control)
-
MDCK cells
-
Cell Culture Medium (e.g., DMEM with supplements)
-
Influenza virus stock
-
Trypsin (for viral activation)
-
Cell viability assay reagent (e.g., MTT, Neutral Red)
-
96-well clear microplates
Procedure:
-
Seed MDCK cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of the this compound and Zanamivir in serum-free cell culture medium containing trypsin.
-
Remove the growth medium from the MDCK cells and wash with PBS.
-
Add the drug dilutions to the cells.
-
Infect the cells with influenza virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT assay).
-
Calculate the percent protection from virus-induced cell death for each drug concentration and determine the EC50 value using non-linear regression analysis.
In Vivo Efficacy in a Mouse Model of Influenza Infection
This is a representative protocol based on standard lethal challenge models.[2][3][13][14][15][16][17] The specific dosage and administration route for the this compound should be optimized based on the primary literature.
Objective: To evaluate the protective efficacy of the this compound in a lethal influenza virus challenge model in mice.
Materials:
-
This compound
-
Vehicle control
-
BALB/c mice
-
Mouse-adapted influenza virus (e.g., A/Puerto Rico/8/34 H1N1)
-
Anesthetic
Procedure:
-
Acclimatize BALB/c mice for at least one week.
-
A single dose of the this compound or vehicle is administered to the mice (the route of administration, e.g., intranasal or intraperitoneal, should be determined based on the study design).
-
After a specified time (e.g., 24 hours), the mice are anesthetized and intranasally challenged with a lethal dose of influenza virus.
-
Monitor the mice daily for 14 days for signs of morbidity (body weight loss) and mortality.
-
A separate cohort of mice can be euthanized at specific time points post-infection (e.g., days 3 and 6) to determine viral titers in the lungs via plaque assay or TCID50.
-
Analyze the data to determine the percent survival, changes in body weight, and reduction in lung viral titers compared to the vehicle-treated group.
Visualizations
Caption: Experimental workflow for evaluating the this compound.
Caption: Mechanism of action of the this compound.
Caption: Proposed relationship between influenza, host cell metabolism, and the conjugate.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection against lethal influenza virus challenge by RNA interference in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging drug design strategies in anti-influenza drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional evaluation for adequacy of MDCK-lineage cells in influenza research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protection of Mice against Lethal Challenge with 2009 H1N1 Influenza A Virus by 1918-Like and Classical Swine H1N1 Based Vaccines | PLOS Pathogens [journals.plos.org]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Lipid-Antiviral Conjugates
Introduction
The conjugation of lipids to antiviral agents has emerged as a powerful strategy in drug development to overcome significant pharmacological barriers.[1] Nucleoside and nucleotide analogs, key classes of antiviral drugs, often exhibit poor membrane permeability and low oral bioavailability due to their hydrophilic nature.[1][2] By covalently attaching a lipid moiety, the resulting conjugate's lipophilicity is increased, which can enhance its ability to cross cellular membranes, improve pharmacokinetic profiles, and enable targeted delivery to specific tissues or cells.[3][4] This approach can lead to the development of prodrugs with a longer duration of action, sustained intracellular release of the active antiviral agent, and potentially reduced toxicity.[1][5]
These application notes provide an overview of common and effective chemical strategies for synthesizing lipid-antiviral conjugates, including detailed protocols, quantitative data from literature, and workflow diagrams for key methodologies. The techniques covered include acylation via ester bond formation, phosphoramidate chemistry, amide bond formation, and "click chemistry."
Acylation: Ester Bond Formation
Application Note:
Direct acylation is a widely used method to conjugate fatty acids to antiviral nucleosides that possess free hydroxyl groups. This strategy forms an ester linkage, which can be cleaved by intracellular esterases to release the active drug. This approach has been successfully applied to antivirals like Remdesivir (RDV) and β-D-N4-hydroxycytidine (NHC), the active form of Molnupiravir.[5][6] The reaction typically involves activating a fatty acid to an acyl chloride or using a coupling agent, which then reacts with a hydroxyl group on the antiviral, often at the 2', 3', or 5' position of the ribose moiety.[5][7] The choice of fatty acid can influence the conjugate's lipophilicity, stability, and antiviral activity.[5] This method is advantageous for its relative simplicity and the potential for the ester bond to act as a cleavable linker for prodrug applications.
Experimental Workflow: Acylation of a Nucleoside Analog
Caption: General workflow for synthesizing lipid-antiviral conjugates via acylation.
General Protocol: Fatty Acylation of a Nucleoside Analog (e.g., RDV, NHC)
This protocol is a generalized procedure based on the synthesis of fatty acyl conjugates of Remdesivir and NHC.[5][6]
-
Preparation of Reactants:
-
Dissolve the antiviral nucleoside (1.0 equivalent) in an appropriate anhydrous solvent (e.g., pyridine or a 2:1 mixture of DCM/THF).[5][6]
-
If necessary (e.g., for RDV), add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (~8 equivalents) to the solution.[5]
-
In a separate flask, dissolve the freshly prepared fatty acyl chloride or chloroformate (1.1-5.0 equivalents) in an anhydrous solvent (e.g., DCM).[5][6]
-
-
Reaction:
-
Work-up and Purification:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.[6]
-
Purify the resulting residue using silica gel column chromatography. The elution gradient will depend on the specific conjugate (e.g., a gradient of dichloromethane/methanol is often effective).[6]
-
-
Characterization:
-
Confirm the structure and purity of the mono- and di-acylated conjugates using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]
-
Quantitative Data: Antiviral Activity of Acylated Conjugates
| Antiviral Agent | Lipid Conjugate | Virus | Cell Line | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference |
| Remdesivir (RDV) | Parent RDV | SARS-CoV-2 | Vero E6 | 0.85 | >588 | [5] |
| Remdesivir (RDV) | 3'-Myristoyl-RDV | SARS-CoV-2 | Vero E6 | 2.1 | >23.8 | [5] |
| Remdesivir (RDV) | 2'-Palmitoyl-RDV | SARS-CoV-2 | Vero E6 | 2.6 | >19.2 | [5] |
| NHC | Parent NHC | SARS-CoV-2 | Vero E6 | 0.28 | >357 | [6] |
| NHC | Palmitoyl-NHC (2b) | SARS-CoV-2 | Vero E6 | 0.44 | >227 | [6] |
| NHC | Lauroyl-NHC (2d) | SARS-CoV-2 | Vero E6 | 0.23 | >434 | [6] |
Phosphoramidate Chemistry
Application Note:
Phosphoramidate-based prodrugs, often referred to as "ProTides," represent a highly successful strategy for delivering the monophosphate form of nucleoside analogs into cells, bypassing the often inefficient initial enzymatic phosphorylation step. This technique involves conjugating a lipidated amino acid ester (e.g., an alanine ester) to the nucleoside's phosphate or phosphonate group via a phosphoramidate bond. This approach has been applied to anti-HIV drugs like Tenofovir (TFV) and Zidovudine (AZT).[8][9] The lipophilic nature of the conjugate enhances cell penetration, and once inside the cell, the masking groups are enzymatically cleaved to release the active nucleoside monophosphate.[8]
Experimental Workflow: Phosphoramidate Conjugate Synthesis
Caption: Workflow for synthesizing phosphoramidate lipid-antiviral prodrugs.
General Protocol: Synthesis of a Phenylalaninol Phosphoramidate of AZT
This protocol is adapted from methodologies for creating phosphoramidate prodrugs of nucleoside analogs.[9]
-
Preparation of Phosphorochloridate Intermediate:
-
Dissolve phenyl dichlorophosphate (1.0 equivalent) in anhydrous DCM at -78°C.
-
Slowly add a solution of the desired lipid-amino alcohol (e.g., N-Boc-L-phenylalaninol, 1.0 equivalent) and triethylamine (1.0 equivalent) in DCM.
-
Stir the mixture at -78°C for 1 hour.
-
-
Coupling with Nucleoside:
-
In a separate flask, dissolve 3′-azido-3′-deoxythymidine (AZT) (1.0 equivalent) in anhydrous THF.
-
Add a base such as N-methylimidazole (2.0 equivalents) to the AZT solution.
-
Slowly add the pre-formed phosphorochloridate solution from step 1 to the AZT solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the phosphoramidate conjugate.
-
-
Characterization:
-
Confirm the structure and purity using ³¹P NMR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Quantitative Data: Antiviral Activity of Phosphoramidate Conjugates
| Antiviral Agent | Lipid Conjugate | Virus | Cell Line | EC50 (µM) | Cytotoxicity CC50 (µM) | Reference |
| AZT | Parent AZT | HIV-1 | MT-4 | ~0.005 | >500 | [9] |
| AZT | Glycerolipid-Ala-AZT (3c) | HIV-1 | MT-4 | 0.014 | >162 | [9] |
| Tenofovir (TFV) | Parent TDF | HIV-1 | PBMCs | 0.012 | 19 | [8] |
| Tenofovir (TFV) | Disulfide Lipid-TFV (2b) | HIV-1 | PBMCs | <0.001 | >100 | [8] |
| Tenofovir (TFV) | Disulfide Lipid-TFV (2b) | HBV | HepG2 2.2.15 | 0.021 | >100 | [8] |
Amide Bond Formation
Application Note:
Forming a stable amide bond is another robust strategy for linking lipids to antiviral drugs.[10] This method is suitable for antivirals that possess a primary or secondary amine, or when a linker containing an amine is used. The lipid component must have a carboxylic acid group, which is typically activated using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).[10][11] Amide bonds are generally more stable to hydrolysis than ester bonds, which can be an advantage for drug stability but may require specific enzymatic cleavage for drug release.[4] This technique has been used to conjugate fatty acids to peptide-based antivirals and other small molecules.[10][12]
Experimental Workflow: Amide Bond Conjugation
Caption: General workflow for lipid-antiviral conjugation via amide bond formation.
General Protocol: Amide Coupling of a Fatty Acid to an Amine-Containing Antiviral
-
Activation of Fatty Acid:
-
Dissolve the fatty acid (1.2 equivalents) in an anhydrous solvent such as DMF or DCM.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the active ester intermediate.
-
-
Coupling Reaction:
-
Dissolve the amine-containing antiviral drug (1.0 equivalent) in anhydrous DMF.
-
Add the activated fatty acid solution from step 1 to the antiviral solution.
-
Add a base such as DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product using an appropriate chromatographic method, such as reverse-phase HPLC for polar conjugates.
-
-
Characterization:
-
Verify the structure of the final conjugate by MS and NMR.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
Application Note:
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and bioorthogonal reaction for creating conjugates.[13][14] This method involves the reaction between a terminal alkyne and an azide to form a stable triazole linkage.[15] To create a lipid-antiviral conjugate, one component (either the lipid or the antiviral) must be functionalized with an alkyne group, and the other with an azide.[16][17] This technique is valued for its high yields, mild reaction conditions, and specificity, allowing for clean conjugation even with complex molecules like oligonucleotides.[13][14][15] It has been effectively used to conjugate lipids to antisense oligonucleotides to enhance their cellular uptake and antiviral activity against viruses like Hepatitis C.[13][14][15]
Mechanism: Prodrug Activation and Action
Caption: General mechanism of action for a lipid-antiviral prodrug conjugate.
General Protocol: CuAAC "Click Chemistry" Conjugation
This protocol assumes the prior synthesis of an alkyne-functionalized lipid and an azide-functionalized antiviral oligonucleotide.[13][14]
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, dissolve the azide-functionalized oligonucleotide (1.0 equivalent) in a buffered solution (e.g., sodium phosphate buffer).
-
Add the alkyne-functionalized lipid (1.5-2.0 equivalents), typically dissolved in a co-solvent like DMSO or DMF to ensure solubility.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the catalyst solution. Mix copper(II) sulfate (CuSO₄) (e.g., 0.5 equivalents) with a reducing agent like sodium ascorbate (e.g., 1.0 equivalent) to generate the active Cu(I) species in situ.
-
A copper-ligand complex (e.g., with TBTA) can be used to stabilize the Cu(I) and improve efficiency.
-
Add the freshly prepared catalyst solution to the oligonucleotide/lipid mixture.
-
-
Reaction:
-
Vortex the mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can also be performed at slightly elevated temperatures (e.g., 37°C) to increase the rate.
-
-
Purification:
-
Purify the resulting lipid-oligonucleotide conjugate to remove excess reagents and catalysts. This is commonly achieved by ethanol precipitation followed by purification using HPLC (e.g., reverse-phase or ion-exchange).
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as MALDI-TOF mass spectrometry and analytical HPLC.
-
References
- 1. Lipid-conjugated nucleoside prodrugs for antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted lipid based drug conjugates: a novel strategy for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axionbiosystems.com [axionbiosystems.com]
- 6. Synthesis and anti-SARS-CoV-2 evaluation of lipid prodrugs of β-D-N4-hydroxycytidine (NHC) and a 3′-fluoro-substituted analogue of NHC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. Next-Generation Reduction Sensitive Lipid Conjugates of Tenofovir: Antiviral Activity and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Antiviral Peptide-Based Conjugates: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Antiviral Activity, and Pre-formulation Development of Poly-L-Arginine-Fatty acyl Derivatives of Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid-conjugated oligonucleotides via "click chemistry" efficiently inhibit hepatitis C virus translation. | Semantic Scholar [semanticscholar.org]
- 14. Lipid-conjugated oligonucleotides via "click chemistry" efficiently inhibit hepatitis C virus translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. “Flash & Click”: Multifunctionalized Lipid Derivatives as Tools To Study Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Zanamivir-Cholesterol Conjugate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of Zanamivir-Cholesterol Conjugate, with a primary focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a long-acting neuraminidase inhibitor. It is a specially designed molecule that attaches cholesterol to the antiviral drug Zanamivir. This conjugation enhances the drug's efficacy, particularly against drug-resistant influenza viruses, by improving its pharmacokinetic profile and enabling it to target the cell membrane of host cells more effectively.[1][2] The cholesterol tail anchors the conjugate to the lipid bilayer of the cell, increasing the local concentration of Zanamivir at the site of viral budding.
Q2: I am having trouble dissolving the this compound powder. What should I do?
A2: Due to the lipophilic nature of the cholesterol moiety, this compound can be challenging to dissolve. It is practically insoluble in water. The recommended approach is to first create a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. To aid dissolution, you can employ mechanical methods such as vortexing or sonication. Gentle warming of the solution can also be effective. However, be cautious with heating to avoid potential degradation of the compound.
Q3: My this compound precipitated when I added my stock solution to an aqueous buffer. How can I prevent this?
A3: Precipitation upon addition to aqueous solutions is a common issue with highly lipophilic compounds. This occurs because the compound is not soluble in the aqueous environment. To prevent this, you can use a formulation that includes surfactants or co-solvents. For in vivo studies, a common approach is to first dissolve the conjugate in DMSO, then add a surfactant like Tween 80 or a polymer like PEG300 before adding the aqueous component (e.g., saline or water).[3] This creates a more stable formulation, such as a microemulsion or a suspension of nanoparticles, that can be diluted in aqueous media with a lower risk of precipitation.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, the powdered form of this compound should be kept at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C for up to six months, or at -20°C for up to one month. For freshly prepared in vivo formulations, it is best to use them immediately for optimal results.[3]
Troubleshooting Guide for Solubility Issues
If you are encountering problems with the solubility of this compound, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for dissolving this compound.
Recommended Solvents and Formulations
The following table summarizes common solvents and formulation components for dissolving and administering this compound.
| Solvent/Formulation Component | Type | Primary Use | Notes |
| DMSO (Dimethyl sulfoxide) | Organic Solvent | Stock Solutions | High dissolving power for lipophilic compounds. |
| PEG400 (Polyethylene glycol 400) | Co-solvent | Oral Formulations | A water-miscible polymer that can improve solubility.[3] |
| Carboxymethyl cellulose (CMC) | Suspending Agent | Oral Formulations | Used to create a uniform suspension of the compound.[3] |
| Tween 80 (Polysorbate 80) | Surfactant | In vivo Formulations | Helps to create stable emulsions or micellar solutions.[3] |
| Corn Oil | Vehicle | In vivo Formulations | A lipid-based vehicle for subcutaneous or oral administration.[3] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
As a final step, if necessary, warm the solution in a 37°C water bath for 5-10 minutes.
-
Once fully dissolved, store the stock solution at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (with Tween 80 and PEG300)
This protocol is adapted from a general method for formulating poorly water-soluble compounds for in vivo use.[3]
-
Start with your pre-prepared DMSO stock solution of this compound.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add an equal volume of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add a volume of Tween 80 that is 5% of the final desired volume and mix until clear.
-
Slowly add the remaining volume of sterile water or saline to reach the final desired concentration, mixing continuously.
-
The final formulation should be a clear or slightly opalescent solution. Use immediately after preparation.
Mechanism of Action: Enhanced Cellular Targeting
The conjugation of cholesterol to Zanamivir is a drug delivery strategy designed to increase the local concentration of the antiviral agent at the site of action. The following diagram illustrates this concept.
Caption: Conceptual diagram of this compound targeting the host cell membrane.
References
- 1. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Influenza Virus | 2478446-18-1 | Invivochem [invivochem.com]
Technical Support Center: Zanamivir-Cholesterol Conjugate Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with zanamivir-cholesterol conjugate in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation of the this compound in aqueous solutions is a common issue due to its increased lipophilicity compared to zanamivir alone. This is often caused by the compound's low aqueous solubility.
Troubleshooting Steps:
-
Solvent System: The choice of solvent is critical. While zanamivir is soluble in polar solvents, the cholesterol conjugate requires a solvent system that can accommodate both its hydrophilic and lipophilic moieties.
-
Consider using a co-solvent system. A common starting point is a mixture of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol with an aqueous buffer.
-
Gradually adding the aqueous phase to the organic solvent containing the dissolved conjugate can sometimes prevent immediate precipitation.
-
-
Use of Surfactants: Non-ionic surfactants can help to maintain the conjugate in solution by forming micelles.
-
Incorporate surfactants such as polysorbates (e.g., Tween® 80) or poloxamers into your formulation.[1]
-
-
pH Adjustment: The solubility of zanamivir and potentially the conjugate can be pH-dependent.
-
Experiment with a pH range to find the optimal solubility. Zanamivir is known to be more stable in acidic to neutral conditions.[2]
-
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic cholesterol moiety, increasing the overall solubility of the conjugate in aqueous solutions.[3]
Q2: I am concerned about the chemical stability of the this compound in my solution. What are the likely degradation pathways?
A2: The chemical stability of the this compound will be influenced by the stability of the parent zanamivir molecule, the cholesterol moiety, and the linker connecting them.
-
Zanamivir Moiety: Zanamivir itself is susceptible to degradation under certain conditions. Forced degradation studies on zanamivir have shown it to be labile to alkali, oxidative, and thermal stress.[4][5]
-
Hydrolysis: The amide and ether linkages in zanamivir could be susceptible to hydrolysis, particularly at extreme pH values.
-
Oxidation: The presence of oxidizing agents can lead to degradation.
-
-
Cholesterol Moiety: Cholesterol can undergo oxidation, especially in the presence of oxygen, light, and certain metal ions.[] This can lead to the formation of various cholesterol oxidation products (COPs).
-
Linker Stability: The stability of the chemical linker is a critical factor. The type of linker used (e.g., ester, ether, carbamate) will determine its susceptibility to hydrolysis and other forms of degradation. Ester linkages are generally more prone to hydrolysis than ether or carbamate linkages.
Q3: How can I monitor the stability of my this compound solution over time?
A3: A stability-indicating analytical method is essential to accurately quantify the intact conjugate and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
-
HPLC Method: A Reverse-Phase HPLC (RP-HPLC) method is suitable for separating the lipophilic conjugate from more polar degradation products.[4][7]
-
Detection: A UV detector is commonly used for zanamivir and its derivatives. The selection of the detection wavelength should be optimized for the conjugate.
-
Forced Degradation Studies: To validate your analytical method and understand potential degradation pathways, it is recommended to perform forced degradation studies by subjecting the conjugate solution to stress conditions such as acid, base, heat, light, and oxidation.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution with aqueous buffer | Low aqueous solubility of the conjugate. | - Increase the proportion of organic co-solvent (e.g., DMSO, ethanol). - Add a surfactant (e.g., Tween® 80, Poloxamer).[1] - Use cyclodextrins to enhance solubility.[3] - Prepare a stock solution at a higher concentration in an organic solvent and perform serial dilutions. |
| Decreased concentration of the conjugate over time (Chemical Degradation) | Hydrolysis of the zanamivir moiety, linker, or oxidation of the cholesterol moiety. | - pH Control: Maintain the solution pH within a stable range (typically neutral to slightly acidic for zanamivir).[2] - Temperature Control: Store solutions at recommended temperatures (e.g., 2-8°C or frozen) and minimize exposure to high temperatures. - Protection from Light: Store solutions in amber vials or protect from light to prevent photo-degradation. - Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation. - Antioxidants: The use of antioxidants may be considered to prevent the oxidation of the cholesterol moiety, but their compatibility with the overall formulation must be assessed.[10] |
| Appearance of new peaks in the chromatogram | Formation of degradation products. | - Perform forced degradation studies to tentatively identify the nature of the degradants (e.g., acid-labile, base-labile).[8] - Use mass spectrometry (LC-MS) to identify the structure of the degradation products.[5][11] |
| Inconsistent experimental results | Instability of the conjugate in the experimental medium. | - Assess the stability of the conjugate directly in the experimental buffer or medium. - Prepare fresh solutions for each experiment. - If using stock solutions, validate their stability under storage conditions. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a general guideline and should be optimized for your specific conjugate and instrumentation.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate the lipophilic conjugate from potential polar degradants.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (e.g., 230 nm, to be determined by UV scan of the conjugate).[7]
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute the this compound solution with the initial mobile phase composition to a suitable concentration within the linear range of the assay.
3. Method Validation:
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
-
Perform forced degradation studies to demonstrate the stability-indicating nature of the method.
Protocol 2: Forced Degradation Study
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
3. Analysis:
-
At each time point, withdraw a sample, dilute appropriately, and analyze using the validated stability-indicating HPLC method.
-
Monitor for the decrease in the peak area of the parent conjugate and the appearance of any new peaks corresponding to degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Zanamivir
| Stress Condition | Reagent | Time/Temperature | Degradation Observed | Reference |
| Acid Hydrolysis | 0.1 M HCl | 8 hours at 80°C | Significant Degradation | [4] |
| Base Hydrolysis | 0.1 M NaOH | 4 hours at 80°C | Extensive Degradation | [4] |
| Oxidative | 30% H₂O₂ | 24 hours at RT | Significant Degradation | [4] |
| Thermal | - | 48 hours at 80°C | Moderate Degradation | [4] |
| Photolytic | UV/Visible Light | 7 days | Minor Degradation | [4] |
Note: This data is for zanamivir and serves as a starting point for understanding potential degradation of the conjugate.
Visualizations
References
- 1. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir | MDPI [mdpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
potential off-target effects of Zanamivir-Cholesterol Conjugate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Zanamivir-Cholesterol Conjugate. The information provided addresses potential issues that may arise during experimentation, with a focus on potential off-target effects.
Troubleshooting Guides
This section provides solutions to specific problems that users might encounter during their in vitro and in vivo experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected cytotoxicity observed in uninfected control cells. | The cholesterol moiety may be causing membrane disruption or accumulation, leading to cytotoxicity. | 1. Perform a dose-response curve with the conjugate on uninfected cells to determine the cytotoxic concentration. 2. Include a "free cholesterol" control group to assess the effect of cholesterol alone. 3. Reduce the concentration of the conjugate or the incubation time. 4. Evaluate cell morphology using microscopy for signs of membrane damage. |
| Inconsistent antiviral activity across different cell lines. | Cell lines may have varying levels of LDL receptor expression, affecting the uptake of the cholesterol conjugate. | 1. Characterize the LDL receptor expression levels in the cell lines being used. 2. Compare the conjugate's activity in cell lines with high and low LDL receptor expression. 3. Consider using a cell line with a well-characterized lipid metabolism. |
| Poor solubility of the conjugate in aqueous media. | The hydrophobic nature of the cholesterol moiety can lead to aggregation. | 1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting in culture media. 2. Sonication may help to disperse aggregates. 3. Consider the use of a carrier protein like bovine serum albumin (BSA) in the experimental medium. |
| Observed in vivo toxicity at doses expected to be safe. | The conjugate may accumulate in non-target tissues, such as the liver, leading to toxicity. | 1. Conduct a biodistribution study to determine the tissue localization of the conjugate. 2. Perform histopathological analysis of major organs (liver, kidney, spleen) to assess for any pathological changes. 3. Monitor liver enzymes and other relevant biomarkers in treated animals. |
| Variability in in vivo efficacy. | Differences in lipoprotein profiles among individual animals can affect the transport and delivery of the conjugate. | 1. Ensure a consistent diet and genetic background for the animal cohort. 2. Monitor plasma lipoprotein profiles of the animals. 3. Increase the sample size to account for individual variations. |
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of the this compound?
A1: While Zanamivir itself has a very low toxicity profile, the conjugation with cholesterol introduces potential for off-target effects. These may include:
-
Cell membrane disruption: Excess free cholesterol from the conjugate could accumulate in cell membranes, leading to cytotoxicity.
-
Alterations in lipid metabolism: The introduction of exogenous cholesterol could potentially interfere with cellular cholesterol homeostasis.
-
Accumulation in non-target tissues: The hydrophobic nature of the conjugate could lead to its accumulation in organs with high lipid content or significant blood flow, such as the liver and spleen.
-
Interaction with lipoprotein receptors: The conjugate may interact with lipoprotein receptors, such as the LDL receptor, which are expressed in various tissues, potentially leading to unintended cellular uptake.
Q2: How does the cholesterol moiety affect the mechanism of action of Zanamivir?
A2: The primary role of the cholesterol conjugate is to improve the pharmacokinetic profile of Zanamivir, leading to a longer plasma half-life. Mechanistically, the cholesterol moiety targets the cell membrane, facilitating the entry of the conjugate into host cells. This enhances the delivery of Zanamivir to its site of action, the viral neuraminidase, which is involved in the release of progeny virions from infected cells.
Q3: What control experiments are essential when working with this compound?
A3: To ensure the specificity of your experimental results, the following controls are highly recommended:
-
Unconjugated Zanamivir: To differentiate the effects of the conjugate from the parent drug.
-
Free Cholesterol: To assess any effects of the cholesterol moiety alone.
-
Vehicle Control: The solvent used to dissolve the conjugate (e.g., DMSO).
-
Uninfected Cells/Animals: To determine the baseline toxicity and off-target effects of the conjugate.
Q4: Are there any known drug interactions with the this compound?
A4: There is currently no specific data on drug interactions with the this compound. However, the parent drug, Zanamivir, has a very low potential for drug interactions. Given that the cholesterol conjugate may interact with lipoprotein pathways, it is theoretically possible that drugs affecting lipid metabolism could influence its disposition. Further studies are required to investigate this.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on the potential off-target cytotoxicity of this compound in comparison to its constituent parts. This data is for illustrative purposes to guide experimental design, as specific off-target toxicity data for the conjugate is not yet available in the literature.
| Compound | Cell Line | CC50 (µM) - Uninfected Cells | CC50 (µM) - Infected Cells | Therapeutic Index (CC50 uninfected / EC50) |
| This compound | A549 | 75 | >100 | High |
| Zanamivir | A549 | >200 | >200 | High |
| Cholesterol | A549 | 150 | 150 | N/A |
CC50: 50% cytotoxic concentration EC50: 50% effective concentration (antiviral activity)
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the potential cytotoxicity of the this compound in both uninfected and influenza virus-infected cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., A549 or MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound, unconjugated Zanamivir, and free cholesterol in the appropriate cell culture medium.
-
Treatment:
-
For uninfected cells, replace the medium with the compound dilutions.
-
For infected cells, first infect the cells with influenza virus at a specified multiplicity of infection (MOI) for 1-2 hours, then replace the inoculum with the compound dilutions.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Biodistribution Study
Objective: To evaluate the tissue distribution and potential accumulation of the this compound in a murine model.
Methodology:
-
Compound Labeling (Optional but Recommended): For easier tracking, the conjugate can be labeled with a fluorescent dye or a radioisotope.
-
Animal Dosing: Administer a single dose of the this compound to a cohort of mice via the intended route of administration (e.g., intravenous or intraperitoneal).
-
Tissue Collection: At various time points post-administration (e.g., 1, 4, 24, and 48 hours), euthanize a subset of animals and collect major organs (liver, spleen, kidneys, lungs, brain, heart) and blood.
-
Sample Processing:
-
For labeled compounds, homogenize the tissues and measure the signal (fluorescence or radioactivity) to quantify the amount of conjugate per gram of tissue.
-
For unlabeled compounds, develop and validate a bioanalytical method (e.g., LC-MS/MS) to quantify the conjugate in tissue homogenates and plasma.
-
-
Data Analysis: Plot the concentration of the conjugate in each tissue over time to determine the pharmacokinetic profile and identify any potential sites of accumulation.
Visualizations
Technical Support Center: Cytotoxicity Assessment of Zanamivir-Cholesterol Conjugate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cytotoxicity assessment of Zanamivir-Cholesterol Conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conjugating zanamivir with cholesterol?
The conjugation of the antiviral drug zanamivir with cholesterol is a strategy to enhance its therapeutic efficacy. This modification aims to improve the drug's pharmacokinetic profile, prolong its plasma half-life, and increase its ability to penetrate host cell membranes. This allows for a sustained antiviral effect and potential efficacy against drug-resistant influenza virus strains.
Q2: What is the mechanism of action of the this compound?
The this compound functions as a long-acting neuraminidase inhibitor. The zanamivir component of the conjugate binds to the active site of the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the virus from being released from infected host cells, thereby limiting the spread of the infection. The cholesterol moiety facilitates the targeting and entry of the conjugate into host cells.
Q3: Are there any known cytotoxicity values for Zanamivir or its cholesterol conjugate?
Quantitative Data Summary
For comparative purposes, the following table summarizes the available inhibitory concentration data for zanamivir and its cholesterol conjugate.
| Compound | Assay Type | Cell Line | IC50/CC50 Value | Reference |
| Zanamivir | Neuraminidase Inhibition (Influenza A) | - | 0.95 nM | |
| Zanamivir | Neuraminidase Inhibition (Influenza B) | - | 2.7 nM | |
| Zanamivir | Cytotoxicity (MTT Assay) | MDCK | > 250 µM | |
| This compound | Neuraminidase Inhibition | - | Not Specified |
Experimental Protocols
Recommended Protocol: Neutral Red Uptake (NRU) Assay for Cytotoxicity Assessment
Given the potential for cholesterol to interfere with tetrazolium-based assays like MTT, the Neutral Red Uptake (NRU) assay is a recommended alternative for assessing the cytotoxicity of the this compound. This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells (or other appropriate cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Neutral Red solution (0.4% in PBS)
-
Destain solution (1% acetic acid, 50% ethanol in distilled water)
-
96-well cell culture plates
-
Microplate reader (540 nm filter)
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the diluted conjugate to the respective wells. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of pre-warmed DMEM containing 50 µg/mL Neutral Red to each well. Incubate for 2 hours.
-
Washing: Remove the Neutral Red solution and wash the cells gently with 150 µL of PBS.
-
Destaining: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the CC50 value using a dose-response curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | 1. Compound Precipitation: The cholesterol moiety may cause the conjugate to be poorly soluble in aqueous media, leading to precipitation at higher concentrations. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final readout. | 1. Solubility Testing: Perform a solubility test of the conjugate in the cell culture medium prior to the experiment. Consider using a low percentage of a solubilizing agent like DMSO and ensure it is consistent across all treatments. 2. Cell Counting: Ensure a homogenous cell suspension before seeding and be consistent with pipetting techniques. |
| High background signal in control wells (MTT assay) | Interference from Cholesterol: Cholesterol has been reported to interfere with the MTT assay by enhancing the exocytosis of formazan granules, leading to a false-positive signal of cytotoxicity. | Switch Assay Method: It is highly recommended to use an alternative cytotoxicity assay that is not based on tetrazolium salt reduction, such as the Neutral Red Uptake (NRU) assay, LDH release assay, or a cell counting method like Trypan Blue exclusion. |
| Observed cytotoxicity at low concentrations | 1. Solvent Toxicity: The solvent used to dissolve the conjugate (e.g., DMSO) may be toxic to the cells at the concentrations used. 2. Contamination: The compound or cell culture may be contaminated. | 1. Solvent Control: Always include a vehicle control with the highest concentration of the solvent used in the experiment to assess its toxicity. Aim to keep the final solvent concentration below 0.5%. 2. Aseptic Technique: |
Technical Support Center: Overcoming Poor Oral Bioavailability of Zanamivir Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor oral bioavailability of Zanamivir and its conjugates.
Section 1: Prodrug Approaches
The conversion of Zanamivir into a prodrug is a common strategy to enhance its oral absorption by masking its polar functional groups. However, this approach comes with its own set of challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main prodrug strategies explored for Zanamivir?
A1: Several prodrug strategies have been investigated to improve the oral bioavailability of Zanamivir. These primarily involve modifications of the carboxylic acid, glycerol side chain, and the highly basic guanidino group. Key approaches include:
-
Ester Prodrugs: Masking the carboxylic acid and glycerol side chain with various ester groups to increase lipophilicity.
-
Amino Acid Conjugates: Attaching amino acids to Zanamivir to target intestinal peptide transporters like PEPT1, thereby facilitating active transport across the intestinal epithelium.
-
Amidoxime and N-Hydroxyguanidine Prodrugs: Lowering the high basicity of the 4-guanidino group by N-hydroxylation to improve membrane permeability.
-
Intramolecular Ion-Pair Prodrugs: Creating a temporary intramolecular ion-pair to neutralize the zwitterionic nature of the molecule, thus enhancing its lipophilicity.
Q2: My Zanamivir prodrug is stable in buffer solutions but shows poor stability in plasma/intestinal homogenates. What could be the issue?
A2: This discrepancy often points to enzymatic degradation. While your prodrug might be chemically stable, it is likely being rapidly hydrolyzed by esterases or other enzymes present in plasma and intestinal homogenates. It is crucial to evaluate the enzymatic stability of the prodrug early in the development process.
Q3: My prodrug shows enhanced uptake in Caco-2 cells, but the in vivo oral bioavailability in rats is still low. What are the potential reasons?
A3: Several factors could contribute to this in vitro-in vivo disconnect:
-
First-Pass Metabolism: The prodrug might be absorbed but then rapidly metabolized in the liver before reaching systemic circulation.
-
Efflux Transporters: The prodrug or the released Zanamivir could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump the drug back into the intestinal lumen.
-
Poor in vivo Bioactivation: The prodrug may not be efficiently converted back to the active Zanamivir in vivo.
-
Intrinsic Structural Hurdles: Some studies suggest that intrinsic structural features of the Zanamivir molecule itself may represent a key hurdle to achieving high oral bioavailability, even with prodrug modifications.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low prodrug stability in biological media. | Enzymatic hydrolysis by esterases. | - Modify the promoiety to be more sterically hindered to slow down enzymatic cleavage.- Co-administer an esterase inhibitor (for experimental purposes) to confirm enzymatic degradation. |
| High Caco-2 permeability but low in vivo bioavailability. | - First-pass metabolism.- Efflux transporter activity. | - Conduct in vitro metabolism studies using liver microsomes.- Perform Caco-2 transport studies in the presence of efflux pump inhibitors (e.g., verapamil for P-gp). |
| Prodrug is not effectively converted to active Zanamivir in vivo. | Inefficient bioactivation. | - Analyze plasma samples for both the prodrug and the parent drug concentrations to assess the conversion rate.- Redesign the promoiety to be more susceptible to in vivo enzymatic cleavage at the desired site. |
Section 2: Lipid-Based Formulations
Encapsulating Zanamivir in lipid-based formulations is another promising approach to improve its oral delivery by protecting it from the harsh gastrointestinal environment and facilitating its absorption.
Frequently Asked Questions (FAQs)
Q1: What types of lipid-based formulations have been used for Zanamivir?
A1: Researchers have explored several lipid-based systems, including:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic drugs like Zanamivir in their aqueous core.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can entrap drugs. However, some studies have reported a burst release of Zanamivir from SLNs.
-
Self-Double Nanoemulsifying Winsor Delivery Systems (SDNE-WDS): These are innovative formulations that form a double nanoemulsion (W1/O/W2) upon contact with water in the gastrointestinal tract, encapsulating Zanamivir in the inner aqueous phase.
Q2: I am observing a significant burst release of Zanamivir from my lipid nanoparticle formulation. How can I achieve a more controlled release?
A2: A burst release often indicates that a large portion of the drug is adsorbed on the surface of the nanoparticles rather than being entrapped within the core. To mitigate this:
-
Optimize the Formulation: Vary the lipid and surfactant concentrations to improve drug encapsulation efficiency.
-
Modify the Production Process: Adjust parameters like homogenization speed and temperature to create a more stable and well-defined nanoparticle structure.
-
Surface Modification: Consider coating the nanoparticles with a polymer to create an additional barrier for drug release.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low encapsulation efficiency of Zanamivir. | High hydrophilicity of Zanamivir leading to its leakage into the external aqueous phase during formulation. | - Optimize the lipid composition to enhance interaction with Zanamivir.- For double emulsions, modify the composition of the inner aqueous phase to improve drug retention. |
| Poor stability of the lipid formulation in the GI tract. | Degradation by bile salts and enzymes. | - Select lipids and surfactants that are more resistant to digestion.- Incorporate mucoadhesive polymers to increase the residence time of the formulation in the intestine. |
| Inconsistent particle size and high polydispersity index (PDI). | Suboptimal formulation or processing parameters. | - Systematically vary the lipid-to-surfactant ratio and the aqueous-to-oil phase ratio.- Optimize homogenization or sonication time and intensity. |
Section 3: Permeation Enhancers
The co-administration of permeation enhancers with Zanamivir can temporarily and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport.
Frequently Asked Questions (FAQs)
Q1: Which permeation enhancers have shown promise for improving Zanamivir absorption?
A1: Several permeation enhancers have been investigated. Sodium caprate, in particular, has been shown to significantly increase the flux of Zanamivir across Caco-2 cell monolayers and enhance its oral bioavailability in rats. Other potential enhancers include Labrasol®, sodium cholate, and hydroxypropyl β-cyclodextrin.
Q2: What is the mechanism by which sodium caprate enhances Zanamivir permeability?
A2: Sodium caprate is thought to enhance paracellular permeability by transiently disrupting the tight junctions between intestinal epithelial cells. This allows hydrophilic molecules like Zanamivir to pass through the intestinal barrier more easily.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High concentration of permeation enhancer is required, raising toxicity concerns. | The chosen enhancer has a narrow therapeutic window. | - Screen a panel of different permeation enhancers to identify one with a better efficacy-to-toxicity ratio.- Consider formulating the drug and enhancer in a delivery system that provides localized release at the site of absorption. |
| Inconsistent enhancement of bioavailability in vivo. | - Degradation of the enhancer in the GI tract.- Regional differences in intestinal permeability. | - Use enteric-coated formulations to deliver the enhancer to a specific region of the intestine.- Investigate the effect of the enhancer in different segments of the intestine using in situ perfusion models. |
Data Presentation: Oral Bioavailability of Zanamivir Formulations
| Formulation/Conjugate | Animal Model | Oral Bioavailability (%) | Reference |
| Zanamivir (Control) | Human | 1-5 | |
| Zanamivir (Control) | Rat | ~2.04 | |
| Amidoxime Ester Prodrug (7) | Rat | ≤ 3.7 | |
| N-Hydroxyguanidine Ester Prodrug (8) | Rat | ≤ 3.7 | |
| Zanamivir with Sodium Caprate | Rat | ~6.48 | |
| L-Valyl Prodrug of Zanamivir | In vitro (PEPT1 uptake) | 3-fold higher uptake than Zanamivir |
Experimental Protocols
In Vitro Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the Zanamivir conjugate or formulation (dissolved in HBSS) to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the Zanamivir conjugate and/or parent Zanamivir in the collected samples using a validated analytical method such as LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical compartment.
In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with
Technical Support Center: Addressing Variability in Neuraminidase Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with neuraminidase (NA) inhibition assays. Our goal is to help you identify and address sources of variability to ensure robust and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during neuraminidase inhibition assays in a question-and-answer format.
Issue: High Background Signal
Question: Why am I observing a high background signal in my fluorescence-based (MUNANA) assay?
Answer: A high background fluorescence signal can obscure the true signal from neuraminidase activity and lead to inaccurate IC50 values. Several factors can contribute to this issue:
-
Substrate Degradation: The fluorescent substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), can degrade over time, leading to the spontaneous release of the fluorescent product 4-methylumbelliferone (4-MU)[1].
-
Solution: Use a fresh batch of MUNANA substrate. Store the substrate protected from light and according to the manufacturer's instructions.
-
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent compounds.
-
Solution: Use high-purity, nuclease-free water and analytical grade reagents. Prepare fresh buffers for each experiment.
-
-
Well-to-Well Contamination: Spillage or carryover between wells of a microplate can lead to artificially high signals in blank or low-activity wells.
-
Solution: Be meticulous with pipetting. Use of multichannel pipettes should be done carefully to avoid splashing. Consider using black 96-well plates to minimize fluorescence bleed-through from neighboring wells[1].
-
-
Endogenous Enzyme Activity: In some cell-based assays, endogenous enzymes from the host cells may contribute to the background signal.
-
Solution: Ensure that control wells containing uninfected cell lysates are included to quantify and subtract any background cellular activity.
-
Issue: Low or No Signal
Question: My assay is showing very low or no neuraminidase activity, even in the virus-only control wells. What could be the cause?
Answer: A lack of signal indicates a problem with the enzymatic reaction itself. Here are the common culprits and their solutions:
-
Low Virus Titer: The concentration of the virus in the sample may be too low to produce a detectable signal.
-
Incorrect Assay Buffer pH: Neuraminidase activity is pH-dependent, with an optimal pH of around 6.5 for seasonal influenza viruses[1].
-
Solution: Verify the pH of your assay buffer. Prepare fresh buffer if there is any doubt about its pH.
-
-
Inactive Enzyme: The neuraminidase enzyme may have lost its activity due to improper storage or handling of the virus stock.
-
Solution: Store virus stocks at -80°C and avoid repeated freeze-thaw cycles. Include a known positive control virus in your assay to verify that the assay components are working correctly.
-
-
Insufficient Incubation Time: The incubation time for the enzyme-substrate reaction may be too short for a detectable amount of product to be generated[1].
-
Solution: Ensure that the incubation times specified in the protocol are strictly followed.
-
Issue: Inconsistent IC50 Values
Question: I am getting highly variable IC50 values between replicate plates and different experiments. How can I improve the consistency?
Answer: Variability in IC50 values is a significant challenge in neuraminidase inhibition assays and can arise from multiple sources.[3][4]
-
Pipetting Inaccuracy: Small errors in pipetting volumes of the inhibitor, virus, or substrate can lead to significant differences in the final concentrations and, consequently, the IC50 values[1].
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and careful pipetting technique throughout the experiment.
-
-
Differences in Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations between experiments can affect the results.
-
Solution: Standardize the assay protocol and adhere to it strictly in every experiment. Use a calibrated incubator and timer.
-
-
Virus and Inhibitor Preparation: Inconsistent preparation of virus dilutions and inhibitor serial dilutions is a common source of variability[4].
-
Solution: Prepare fresh dilutions of the virus and inhibitors for each experiment. Vortex solutions thoroughly before use.
-
-
Data Analysis Method: The method used to calculate the IC50 value, such as different curve-fitting models, can influence the result[5].
-
Solution: Use a consistent data analysis method and software for all experiments. The World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) provide resources and software for IC50 value calculation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of neuraminidase inhibition assays?
A1: The two most commonly used types of neuraminidase inhibition assays are fluorescence-based and chemiluminescence-based assays[6].
-
Fluorescence-based assays typically use the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified[1].
-
Chemiluminescence-based assays , such as the NA-Star® and NA-XTD™ assays, utilize a 1,2-dioxetane derivative of sialic acid as a substrate. Enzymatic cleavage initiates a chemical reaction that produces light, which is then measured[7][8].
-
Enzyme-Linked Lectin Assays (ELLA) are another alternative. In this format, a glycoprotein substrate like fetuin is coated on a plate. After the neuraminidase reaction, a lectin conjugated to an enzyme (like horseradish peroxidase) binds to the exposed galactose residues, and a colorimetric substrate is added for detection[2][9].
Q2: How do IC50 values from fluorescence-based and chemiluminescence-based assays compare?
A2: IC50 values obtained from fluorescence-based assays are often higher than those from chemiluminescence-based assays for the same virus and inhibitor combination[1][7]. This is due to differences in the substrates and the sensitivity of the detection methods. Therefore, it is crucial not to directly compare absolute IC50 values generated by different assay types. The interpretation of susceptibility should be based on the fold-difference in IC50 values relative to a reference virus tested in the same assay[1].
Q3: Why is it important to use a reference virus in each assay?
A3: Including a reference virus with known susceptibility to neuraminidase inhibitors is critical for quality control and data normalization[3][6]. It helps to:
-
Confirm that the assay is performing as expected.
-
Account for inter-assay variability.
-
Provide a baseline for calculating the fold-change in IC50 values for test viruses, which is the standard method for reporting and comparing susceptibility data across different laboratories[1].
Q4: What are some key factors that can influence the IC50 values in a neuraminidase inhibition assay?
A4: Several factors can significantly impact the determined IC50 values:
-
Influenza Virus Type and Subtype: Different influenza A subtypes (e.g., H1N1, H3N2) and influenza B lineages have inherently different susceptibilities to various neuraminidase inhibitors[7].
-
Neuraminidase Mutations: Amino acid substitutions in the neuraminidase enzyme can alter its affinity for inhibitors, leading to changes in IC50 values[6][10].
-
Assay Platform: As mentioned, the choice of assay (fluorescence, chemiluminescence, or ELLA) will affect the absolute IC50 values[7][11].
-
Substrate Concentration: The concentration of the substrate used in the assay can influence the apparent IC50 value.
-
Assay Conditions: Parameters such as pH, incubation time, and temperature must be tightly controlled[1].
Q5: How should I analyze my data to determine the IC50 value?
A5: IC50 values are typically determined by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve (variable slope)[7]. Several software packages are available for this purpose, including GraphPad Prism and freely available tools like the CDC's JASPR software[6]. It is important to visually inspect the curve fit to ensure it accurately represents the data[5].
Quantitative Data Summary
The following tables summarize typical IC50 values for different influenza viruses against common neuraminidase inhibitors. Note that these values can vary between laboratories and assays.
Table 1: Median IC50 (nM) Values for Influenza Viruses from a Fluorescence-Based Assay
| Virus Type/Subtype | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| A(H1N1)pdm09 | ~1.0 | ~0.5 | ~0.2 | ~1.5 |
| A(H3N2) | ~1.0 | ~1.0 | ~0.2 | ~2.0 |
| Influenza B | ~10.0 | ~1.0 | ~0.5 | ~2.0 |
Data compiled from representative values found in the literature. Actual values may vary.[1]
Table 2: Comparison of Mean IC50 (nM) Values from Different Assay Platforms for a Reference Influenza A (H1N1)pdm09 Isolate
| Inhibitor | NA-Fluor™ (Fluorescence) | NA-Star® (Chemiluminescence) | NA-XTD™ (Chemiluminescence) |
| Oseltamivir | 0.8 | 0.3 | 0.2 |
| Zanamivir | 0.5 | 0.4 | 0.3 |
| Peramivir | 0.1 | 0.05 | 0.04 |
Data adapted from a study comparing the three platforms. This illustrates the typical trend of lower IC50 values with chemiluminescent assays.[7]
Experimental Protocols
Protocol 1: Fluorescence-Based Neuraminidase Inhibition Assay using MUNANA Substrate
This protocol is based on the method described by Hurt et al. (2017)[1].
-
Preparation of Reagents:
-
Assay Buffer (1x): 33.3 mM MES, 4 mM CaCl2, pH 6.5.
-
MUNANA Substrate (300 µM): Prepare from a stock solution in 1x Assay Buffer.
-
Stop Solution: 0.14 M NaOH in 83% ethanol.
-
Neuraminidase Inhibitors: Prepare serial dilutions in 1x Assay Buffer.
-
-
Virus Titration (NA Activity Assay):
-
Perform serial dilutions of the virus stock in a 96-well plate.
-
Add 50 µL of 300 µM MUNANA to each well and incubate at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the fluorescence (Excitation: 355 nm, Emission: 460 nm).
-
Determine the virus dilution that gives a signal in the upper part of the linear range of the assay.
-
-
Neuraminidase Inhibition Assay:
-
Add 50 µL of diluted neuraminidase inhibitor to the wells of a 96-well plate. Include a "virus control" with only assay buffer.
-
Add 50 µL of the predetermined dilution of the virus to each well.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of 300 µM MUNANA to all wells.
-
Incubate at 37°C for 1 hour.
-
Add 100 µL of Stop Solution to each well.
-
Read the fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus control.
-
Plot the percentage inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Enzyme-Linked Lectin Assay (ELLA) for Neuraminidase Inhibition
This protocol is a generalized procedure based on common ELLA methods[2][9].
-
Plate Coating:
-
Coat a 96-well high-binding plate with fetuin (e.g., 50 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test sera or neuraminidase inhibitors in a separate dilution plate.
-
Transfer 50 µL of the dilutions to the fetuin-coated plate.
-
Add 50 µL of a pre-titered amount of virus (the source of neuraminidase) to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Wash the plate thoroughly with PBST.
-
-
Detection:
-
Add 100 µL of horseradish peroxidase-conjugated peanut agglutinin (PNA-HRP) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add 100 µL of a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of 1 M H2SO4.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each dilution relative to the virus-only control.
-
The NI titer is the reciprocal of the highest dilution that gives at least 50% inhibition. For inhibitors, an IC50 can be calculated as in the fluorescence-based assay.
-
Visualizations
Caption: Fluorescence-Based Neuraminidase Inhibition Assay Workflow.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardizing the influenza neuraminidase inhibition assay among United States public health laboratories conducting virological surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. scribd.com [scribd.com]
- 6. Global Influenza Programme [who.int]
- 7. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ulab360.com [ulab360.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Unique Determinants of Neuraminidase Inhibitor Resistance among N3, N7, and N9 Avian Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Plaque Reduction Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during plaque reduction assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve sources of inconsistent results in your plaque reduction assays.
Problem: No Plaques or Very Few Plaques
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inactive Virus Stock | Verify the viability of your virus stock. Repeated freeze-thaw cycles can reduce viral infectivity. Use a fresh aliquot or a newly prepared virus stock.[1] |
| Incorrect Virus Titer | The virus concentration may be too low. Use a lower dilution of your virus stock to ensure an adequate number of infectious particles for plaque formation.[1] |
| Resistant Host Cells | Confirm that the cell line you are using is susceptible to the virus. Some cell lines may not be permissive for certain viruses.[1][2] |
| Suboptimal Incubation Conditions | Ensure that the temperature, CO2 levels, and humidity are optimal for both the host cells and the virus.[3] The incubation period may be too short for visible plaques to develop.[4] |
| Errors in Viral Dilution | Double-check your serial dilution calculations and pipetting technique to ensure accuracy. |
Problem: Too Many Plaques to Count (Confluent Lysis)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High Virus Concentration | The initial virus concentration is too high, leading to overlapping plaques. Use higher dilutions of your virus stock to obtain a countable number of plaques (typically 30-100 plaques per well/plate).[1][5] |
| Incorrect Multiplicity of Infection (MOI) | An excessively high MOI will result in widespread cell death rather than discrete plaques. Optimize the MOI for your specific virus-cell system.[3] |
| Inaccurate Dilutions | Review your dilution protocol and ensure precise pipetting to avoid errors in virus concentration.[1] |
Problem: Inconsistent Plaque Size and Morphology
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Cell Monolayer Irregularity | Uneven cell seeding can lead to variations in plaque size. Ensure a uniform, confluent monolayer of healthy cells at the time of infection.[3][6] |
| Overlay Medium Issues | The concentration or temperature of the overlay medium (e.g., agarose, methylcellulose) can affect plaque development. Ensure the overlay is at the correct concentration and temperature to avoid damaging the cells or inhibiting viral spread.[1][7] |
| Inadequate Inoculum Distribution | Gently rock the plates after adding the virus inoculum to ensure even distribution across the cell monolayer.[3] |
| Drying of Cell Monolayer | Prevent the cell monolayer from drying out during incubation steps, as this can lead to inconsistent results.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal cell confluency for a plaque assay?
A1: The ideal cell confluency is typically 90-100%.[3] An over-confluent or under-confluent monolayer can lead to inconsistent plaque formation.
Q2: How can I optimize the overlay medium?
A2: The type and concentration of the gelling agent (e.g., agarose, carboxymethyl cellulose) are critical. Optimization may be required for different cell lines and viruses.[4][10] Ensure the overlay medium is applied at a temperature that does not harm the cells (typically around 45°C for agarose overlays).[7]
Q3: What are the key factors to consider for a Plaque Reduction Neutralization Test (PRNT)?
A3: In addition to the standard plaque assay parameters, for a PRNT, it is crucial to standardize the input virus concentration to ensure reproducible results between assays.[6] The choice of the cell line is also critical as it can influence the neutralization capacity of antibodies.[2] The PRNT50 value, which is the serum dilution that reduces the number of plaques by 50%, is a key metric.[2]
Q4: How do I prevent contamination during the assay?
A4: Strict aseptic technique is essential throughout the entire procedure to prevent bacterial or fungal contamination, which can interfere with plaque formation.[1] Regularly check your cell cultures and reagents for any signs of contamination.
Experimental Protocols
Standard Plaque Assay Protocol
-
Cell Seeding: Seed susceptible cells in multi-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in an appropriate medium.
-
Infection: Remove the growth medium from the cells and inoculate with the virus dilutions. Incubate for a specific period (e.g., 1 hour) to allow for viral adsorption.[11]
-
Overlay Application: Remove the virus inoculum and add an overlay medium containing a gelling agent like agarose or carboxymethyl cellulose. This restricts the spread of the virus to adjacent cells.[4][5]
-
Incubation: Incubate the plates for a period sufficient for plaques to form (this can range from 2 to 14 days depending on the virus).[4]
-
Visualization: Stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones where cells have been lysed.[5]
-
Quantification: Count the number of plaques at a dilution that yields a countable number (e.g., 30-100 plaques) and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).[5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting viruses: the plaque assay | Virology Blog [virology.ws]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Development and optimization of a direct plaque assay for human and avian metapneumoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Technical Support Center: Enhancing Cellular Uptake of Cholesterol-Drug Conjugates
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for enhancing the cellular uptake of cholesterol-drug conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the cellular uptake of cholesterol-drug conjugates?
A1: The primary mechanism is receptor-mediated endocytosis, predominantly through the Low-Density Lipoprotein Receptor (LDLR).[1][2][3] Cancer cells, in particular, often overexpress LDLR to meet their high cholesterol demand for rapid growth, making this a key pathway for targeted drug delivery.[4] After administration, cholesterol-drug conjugates are designed to partition into endogenous LDL particles in the bloodstream. These modified LDL particles are then recognized and internalized by cells via the LDLR pathway.[5]
Q2: What are the key strategies to enhance the uptake of my cholesterol-drug conjugate?
A2: Enhancing uptake involves optimizing the conjugate's design and leveraging cellular machinery. Key strategies include:
-
Targeting Overexpressed Receptors: Design conjugates to bind to receptors highly expressed on target cells, such as LDLR or Scavenger Receptor Type B-1 (SCARB1).[4][6]
-
Optimizing the Linker: The chemical linker between cholesterol and the drug is critical. Its length, flexibility, and cleavage properties can influence how the conjugate incorporates into lipoproteins and how the drug is released inside the cell.
-
Improving Formulation: Since many cholesterol conjugates are highly hydrophobic, appropriate pharmaceutical formulations (e.g., liposomes, nanoparticles, micelles) are essential to improve solubility and interaction with lipoproteins in circulation.[5][7]
-
Modulating Cellular Pathways: In some experimental setups, agents that alter cholesterol trafficking, such as nystatin, can enhance uptake by shifting internalization to specific endocytic pathways.[5]
Q3: Besides LDLR, what other endocytic pathways can be involved?
A3: While clathrin-mediated endocytosis via LDLR is the classic and most well-characterized pathway, other routes exist.[8][9] These can include non-clathrin-mediated pathways, such as those involving caveolin or other endocytic proteins.[8] The specific pathway utilized can depend on the cell type, the formulation of the conjugate, and its interaction with different cell surface components.[10]
Troubleshooting Guide
Q1: I'm observing very low cellular uptake of my fluorescently-labeled cholesterol-drug conjugate. What are the possible causes and how can I troubleshoot this?
A1: Low cellular uptake is a common issue. The following flowchart and table outline a systematic approach to troubleshooting this problem.
References
- 1. Receptor-mediated endocytosis: insights from the lipoprotein receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. mcgill.ca [mcgill.ca]
- 4. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cancer using cholesterol conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted reduction of cholesterol uptake in cholesterol-addicted lymphoma cells blocks turnover of oxidized lipids to cause ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches to Visualising Endocytosis of LDL-Related Lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Low-Density Lipoprotein Internalization, Degradation and Receptor Recycling Along Membrane Contact Sites [frontiersin.org]
- 10. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
addressing potential for resistance to Zanamivir-Cholesterol Conjugate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the Zanamivir-Cholesterol Conjugate. The information is designed to address potential challenges and questions that may arise during in vitro and cell-based experiments aimed at evaluating its efficacy and the potential for viral resistance.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Neuraminidase (NA) Inhibition Assays
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in IC50 values for the this compound between experiments. | - Inconsistent conjugate preparation: The conjugate may not be fully solubilized or may form micelles of varying sizes. - Pipetting errors: Inaccurate serial dilutions. - Reagent degradation: The MUNANA substrate is light-sensitive and can degrade. | - Optimize solubilization: Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and vortex thoroughly before each use. Consider a brief sonication. - Improve pipetting technique: Use calibrated pipettes and change tips between dilutions. Prepare a master mix for replicate wells. - Protect reagents: Store the MUNANA substrate protected from light and use a fresh working solution for each assay. |
| The conjugate shows lower than expected potency (high IC50 value). | - Incorrect assay buffer pH: The optimal pH for influenza NA activity is typically around 6.5. - Insufficient incubation time: The conjugate may require more time to interact with the neuraminidase enzyme. - High virus concentration: Too much NA activity in the assay can overwhelm the inhibitor. | - Verify buffer pH: Ensure your assay buffer (e.g., MES) is at the correct pH. - Optimize incubation: Increase the pre-incubation time of the virus with the conjugate before adding the substrate. - Titrate virus: Perform a virus titration to determine the dilution that gives a signal in the linear range of the assay. |
| High background fluorescence in "no virus" control wells. | - Substrate degradation: The MUNANA substrate may have degraded, leading to spontaneous fluorescence. - Bacterial/fungal contamination: Contaminating organisms may produce neuraminidase-like enzymes. | - Use fresh substrate: Prepare a new working solution of MUNANA from a stock that has been stored correctly. - Ensure sterile technique: Use sterile reagents and consumables. Culture your virus stocks to check for contamination. |
Plaque Reduction Assays
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| Irregular or fuzzy plaque morphology in conjugate-treated wells. | - Cytotoxicity of the conjugate: At high concentrations, the cholesterol moiety could disrupt cell membranes. - Incomplete solidification of the overlay: Movement of the plates before the overlay is fully set can cause plaques to smear. | - Determine cytotoxicity: Run a parallel cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of the conjugate on the host cells. - Allow proper solidification: Leave plates undisturbed on a level surface after adding the overlay until it is completely solidified. |
| No plaques are formed, even in the virus-only control wells. | - Inactive virus stock: The virus may have lost infectivity due to improper storage or multiple freeze-thaw cycles. - Resistant cells: The cell line used may not be susceptible to the influenza strain. | - Titer your virus: Always use a recently titered virus stock. - Use susceptible cells: Ensure you are using an appropriate cell line (e.g., MDCK or MDCK-SIAT1) for your influenza virus strain. |
| A confluent monolayer of dead cells (no distinct plaques). | - Virus concentration is too high: An excessive amount of virus will lyse the entire cell monolayer. - Inaccurate virus dilution series. | - Dilute the virus further: Perform serial 10-fold dilutions of your virus stock to find a concentration that produces countable plaques. - Verify dilution technique: Ensure accurate pipetting and thorough mixing at each dilution step. |
Frequently Asked Questions (FAQs)
Q1: Why conjugate zanamivir to cholesterol?
A1: Conjugating zanamivir to cholesterol is a strategy to improve its pharmacokinetic profile. The cholesterol moiety enhances the conjugate's plasma half-life, allowing for a
Validation & Comparative
Zanamivir-Cholesterol Conjugate Demonstrates Superior Efficacy Over Oseltamivir Against Resistant Influenza Strains
For Immediate Release
Shanghai, China – November 11, 2025 – In the ongoing battle against antiviral resistance, a novel zanamivir-cholesterol conjugate (Chol-ZNV) has emerged as a promising therapeutic agent, exhibiting potent activity against influenza strains resistant to the widely used neuraminidase inhibitor, oseltamivir. This guide provides a comprehensive comparison of the preclinical efficacy of Chol-ZNV and oseltamivir against oseltamivir-resistant influenza, supported by experimental data for researchers, scientists, and drug development professionals.
The rise of oseltamivir-resistant influenza, primarily due to the H275Y mutation in the neuraminidase (NA) protein, poses a significant public health threat. This mutation alters the configuration of the NA active site, reducing the binding affinity of oseltamivir and rendering it less effective. The development of long-acting antivirals with efficacy against such resistant strains is therefore a critical area of research.
A recent study by Lv et al. (2021) has demonstrated that conjugating zanamivir with cholesterol not only extends its plasma half-life but also enhances its antiviral activity against both wild-type and oseltamivir-resistant H1N1 influenza viruses. This guide synthesizes the key findings from this and other relevant studies to provide a clear comparison of the two compounds.
Quantitative Comparison of Antiviral Activity
The in vitro and in vivo efficacy of the this compound compared to oseltamivir and zanamivir against wild-type and oseltamivir-resistant (H275Y) influenza A/H1N1 virus is summarized below.
Table 1: In Vitro Neuraminidase Inhibition (IC50)
| Compound | Virus Strain | IC50 (nM) | Fold Change vs. Wild-Type |
| This compound | Wild-Type H1N1 | 22.0 - 28.0 | - |
| H1N1 (H275Y Mutant) | Similar to Wild-Type | ~1 | |
| Oseltamivir Carboxylate | Wild-Type H1N1 | ~1 | - |
| H1N1 (H275Y Mutant) | >100 | >100 | |
| Zanamivir | Wild-Type H1N1 | 0.3 - 1.0 | - |
| H1N1 (H275Y Mutant) | 0.9 - 1.0 | ~1-3 |
Data synthesized from multiple sources, including Lv et al. (2021) and Smee et al. (2011).
Table 2: In Vitro Antiviral Activity in Cell Culture (EC50)
| Compound | Virus Strain | EC50 (nM) |
| This compound | Wild-Type H1N1 | 22.0 - 36.8 |
| H1N1 (H275Y Mutant) | Comparable to Wild-Type | |
| Oseltamivir | Wild-Type H1N1 | 10 - 100 |
| H1N1 (H275Y Mutant) | >10,000 | |
| Zanamivir | Wild-Type H1N1 | 26.6 - 123.4 |
| H1N1 (H275Y Mutant) | Similar to Wild-Type |
Data synthesized from multiple sources, including Lv et al. (2021) and others.
Table 3: In Vivo Efficacy in a Lethal Challenge Mouse Model
| Treatment | Virus Strain | Dose (mg/kg/day) | Survival Rate (%) |
| This compound (single dose) | H1N1 (H275Y Mutant) | Not specified | Protected from lethal challenge |
| Oseltamivir | H1N1 (H275Y Mutant) | 100 | 30 - 50 |
| 300 | 60 - 70 | ||
| Zanamivir | H1N1 (H275Y Mutant) | 100 | 90 |
| Placebo | H1N1 (H275Y Mutant) | - | 0 |
Data from Lv et al. (2021) and Smee et al. (2011).
Experimental Protocols
Neuraminidase (NA) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the influenza neuraminidase.
-
Principle: The assay is based on the cleavage of a fluorogenic substrate, 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the viral neuraminidase, which releases a fluorescent product, 4-methylumbelliferone. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
-
Procedure:
-
Purified recombinant neuraminidase from wild-type or H275Y mutant influenza A/H1N1 virus is used.
-
Serial dilutions of the test compounds (this compound, oseltamivir carboxylate, zanamivir) are prepared.
-
The compounds are incubated with the neuraminidase enzyme.
-
The MUNANA substrate is added, and the reaction is allowed to proceed at 37°C.
-
The reaction is stopped, and the fluorescence is measured using a fluorometer.
-
The concentration of the inhibitor that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Mouse Model of Lethal Influenza Challenge
This model assesses the therapeutic efficacy of antiviral compounds in a living organism.
-
Animals: Female BALB/c mice (6-8 weeks old) are typically used.
-
Virus: Mice are intranasally infected with a lethal dose (e.g., 5x LD50) of wild-type or oseltamivir-resistant (H275Y) influenza A/H1N1 virus.
-
Treatment:
-
This compound: A single dose is administered, typically via an appropriate route such as intraperitoneal or intranasal, at a specified time point relative to infection.
-
Oseltamivir: Administered orally (gavage) twice daily for 5 days, starting at a specified time point relative to infection (e.g., 2 hours pre-infection or 24 hours post-infection).
-
Zanamivir: Administered, for example, intraperitoneally twice daily for 5 days.
-
-
Monitoring:
-
Survival: Mice are monitored daily for 14 days, and the survival rate is recorded.
-
Body Weight: Body weight is measured daily as an indicator of morbidity. A significant loss of body weight (e.g., >25-30%) may be used as a humane endpoint.
-
Viral Titers: On specific days post-infection, a subset of mice from each group may be euthanized, and their lungs harvested to determine the viral load, typically by plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells.
-
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of neuraminidase inhibition and a typical experimental workflow for evaluating antiviral efficacy.
Caption: Mechanism of Neuraminidase Inhibition.
Caption: In Vivo Antiviral Efficacy Workflow.
Conclusion
The available preclinical data strongly suggest that the this compound is a highly effective neuraminidase inhibitor against oseltamivir-resistant influenza A (H1N1) virus carrying the H275Y mutation. While zanamivir itself retains activity against this resistant strain, its clinical utility can be limited by its delivery method and pharmacokinetic profile. The cholesterol conjugation strategy appears to overcome these limitations by providing a long-acting therapeutic with potent efficacy. In contrast, oseltamivir shows significantly reduced or no efficacy against the H275Y mutant, both in vitro and in vivo. These findings highlight the potential of the this compound as a valuable next-generation antiviral for combating drug-resistant influenza infections. Further clinical evaluation is warranted to translate
Head-to-Head Comparison of Neuraminidase Inhibitors: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The global threat of influenza virus infections necessitates a thorough understanding of the available antiviral therapeutics. Neuraminidase inhibitors are a cornerstone of influenza treatment, functioning by blocking the enzymatic activity of viral neuraminidase, which is crucial for the release of progeny virions from infected host cells. This guide provides a head-to-head in vivo comparison of four prominent neuraminidase inhibitors: oseltamivir, zanamivir, peramivir, and laninamivir. The following sections detail their comparative efficacy based on experimental data from animal models, outline the methodologies of these key experiments, and illustrate relevant biological pathways and experimental workflows.
Comparative Efficacy of Neuraminidase Inhibitors In Vivo
The in vivo efficacy of neuraminidase inhibitors is a critical determinant of their clinical utility. Preclinical studies in animal models, primarily mice, provide valuable comparative data on survival rates, reduction in viral titers, and modulation of the host inflammatory response.
A primary endpoint in in vivo studies is the ability of an antiviral agent to protect against lethal influenza virus challenge. Oseltamivir, the first orally bioavailable neuraminidase inhibitor, has been extensively studied and serves as a common comparator. Peramivir, an intravenously administered inhibitor, has demonstrated comparable and in some cases superior efficacy to oseltamivir in mouse models. For instance, in mice infected with influenza A/NWS/33 (H1N1) virus, combination therapy of oseltamivir and peramivir resulted in significantly increased survival rates compared to single-drug treatments. Another study showed that intramuscularly administered peramivir was highly effective against lethal H5N1 influenza virus in mice, with an 8-day regimen leading to 100% survival.
Laninamivir, a long-acting inhaled neuraminidase inhibitor, has also shown potent in vivo activity. Nonclinical studies in mice revealed that a single administration of laninamivir octanoate had similar efficacy to multiple administrations of oseltamivir or zanamivir. In a study on children with influenza, laninamivir octanoate was found to be more effective against oseltamivir-resistant influenza A (H1N1) virus.
The cyclopentane neuraminidase inhibitor RWJ-270201 was found to be up to 10-fold more effective than oseltamivir in mouse models of influenza A and B infections, significantly preventing death and reducing lung consolidation.
Table 1: Comparative Survival Rates of Neuraminidase Inhibitors in Mouse Models of Influenza Infection
| Neuraminidase Inhibitor | Virus Strain | Animal Model | Dosage and Administration | Survival Rate (%) | Reference |
| Oseltamivir + Peramivir | A/NWS/33 (H1N1) | Mice | Oseltamivir (0.4 mg/kg/day, oral) + Peramivir (0.1 and 0.2 mg/kg/day, intramuscular) | Significantly higher than single drug treatment | |
| Peramivir | A/Vietnam/1203/04 (H5N1) | BALB/c Mice | 30 mg/kg, intramuscular (twice daily for 8 days) | 100 | |
| RWJ-270201 | A/Victoria/3/75 (H3N2) | Mice | 100 mg/kg/day, oral | Significant prevention of death | |
| Oseltamivir | A/Victoria/3/75 (H3N2) | Mice | 10 mg/kg/day, oral | Did not prevent death but prolonged mean day to death |
A key measure of antiviral efficacy is the reduction of viral load in target organs, typically the lungs in the case of influenza. In a comparative study, RWJ-270201 demonstrated a greater inhibitory effect on lung virus titers than oseltamivir in mice infected with influenza A/Shangdong/09/93 (H3N2) virus. On day 1 post-infection, RWJ-270201 led to a viral titer reduction of over 10^4 CCID50/g, and by day 8, titers had declined to 10^1.2 CCID50/g, whereas in oseltamivir-treated mice, titers were greater than 10^3 CCID50/g.
In a study comparing laninamivir octanoate and oseltamivir in children, the proportion of patients shedding virus at day 6 was significantly lower in the laninamivir group, particularly against oseltamivir-resistant influenza A (H1N1) virus. Another study in adults showed that the proportion of patients shedding virus on day 3 was significantly lower in the 40-mg laninamivir octanoate group compared to the oseltamivir group.
Table 2: Comparative Reduction in Lung Viral Titers by Neuraminidase Inhibitors in Mouse Models
| Neuraminidase Inhibitor | Virus Strain | Animal Model | Dosage and Administration | Viral Titer Reduction | Reference |
| RWJ-270201 | A/Shangdong/09/93 (H3N2) | Mice | 10 mg/kg/day, oral | >10^4 CCID50/g reduction by day 1 | |
| Oseltamivir | A/Shangdong/09/93 (H3N2) | Mice | 10 mg/kg/day, oral | Titers >10^3 CCID50/g by day 8 | |
| Peramivir | A/Vietnam/1203/04 (H5N1) | BALB/c Mice | 30 mg/kg, intramuscular (twice daily for 8 days) | Inhibition of replication in lungs and brain |
Beyond their direct antiviral effects, neuraminidase inhibitors can also modulate the host's inflammatory response. This is significant as excessive inflammation contributes to the pathology of severe influenza. Studies have shown that oseltamivir and zanamivir can inhibit the activity of human neuraminidases, which in turn reduces the overactivation of neutrophils, key players in the inflammatory cascade. In experimental models of severe sepsis, oseltamivir decreased neutrophil activation and increased the survival rate of mice. Furthermore, oseltamivir may reduce the symptoms of influenza by lowering the levels of pro-inflammatory cytokines.
Zanamivir has been shown to ameliorate collagen-induced arthritis in mice by down-modulating T and B cell-dependent humoral immune responses and inducing an anti-inflammatory milieu. This suggests that neuraminidase inhibitors might have therapeutic potential in antibody-mediated autoimmune diseases.
Experimental Protocols
The following sections provide detailed methodologies for key in vivo experiments cited in this guide.
Protocol 1: Evaluation of Antiviral Efficacy in a Mouse Model of Lethal Influenza Infection
This protocol is based on studies comparing the efficacy of neuraminidase inhibitors in preventing mortality and reducing viral load in mice.
1. Animal Model:
-
Species: BALB/c mice
Zanamivir vs. Zanamivir-Cholesterol Conjugate: A Pharmacokinetic Comparison for Enhanced Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant influenza strains necessitates the development of novel therapeutic strategies with improved efficacy and pharmacokinetic profiles. Zanamivir, a potent neuraminidase inhibitor, is a cornerstone of influenza treatment, but its clinical utility is hampered by poor oral bioavailability and a short plasma half-life, requiring frequent administration. To address these limitations, a novel zanamivir-cholesterol conjugate has been developed. This guide provides a comprehensive comparison of the pharmacokinetic properties of zanamivir and its cholesterol conjugate, supported by experimental data, to inform future research and drug development efforts.
Enhanced Pharmacokinetic Profile of this compound
Conjugation of zanamivir to cholesterol results in a significant improvement in its pharmacokinetic profile, most notably a dramatically extended plasma half-life. This enhancement is attributed to the lipophilic nature of cholesterol, which is thought to promote association with plasma proteins and cell membranes, thereby reducing renal clearance and prolonging systemic circulation.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of zanamivir and its cholesterol conjugate following intravenous administration in a rat model.
| Parameter | Zanamivir | This compound | Fold Change |
| Half-life (t½) | 0.3 hours[1] | 7.6 hours[1] | ~25-fold increase |
| Area Under the Curve (AUC) | Data not available | Data not available | - |
| Maximum Concentration (Cmax) | Data not available | Data not available | - |
| Clearance (CL) | Data not available | Data not available | - |
Note: While specific values for AUC, Cmax, and Clearance were not available in the reviewed literature, the substantial increase in half-life strongly suggests a corresponding increase in AUC and a decrease in clearance for the this compound.
Experimental Protocols
The pharmacokinetic data presented above were derived from preclinical studies in rats. The following is a representative experimental protocol for such a study.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Male Sprague-Dawley rats (or a similar strain) weighing 250-300g are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Catheters are surgically implanted in the jugular vein for drug administration and in the carotid artery or another suitable vessel for blood sampling. Animals are allowed to recover from surgery before the study.
2. Drug Administration:
-
Zanamivir and the this compound are formulated in a suitable vehicle for intravenous (IV) administration (e.g., saline, PBS with a solubilizing agent if necessary).
-
A single bolus dose of the compound is administered intravenously via the jugular vein catheter.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the arterial catheter at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of zanamivir and the this compound are determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method is validated for linearity, accuracy, precision, and selectivity in rat plasma.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., WinNonlin).
-
Key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), maximum concentration (Cmax), and clearance (CL), are calculated.
Mechanism of Enhanced Cellular Uptake and Retention
The cholesterol moiety of the conjugate plays a crucial role in its altered pharmacokinetic and pharmacodynamic properties. It is hypothesized that the cholesterol tail facilitates the anchoring of the conjugate to the lipid bilayers of host cell membranes.[2] This initial interaction is followed by cellular uptake, leading to an increased intracellular concentration of the active zanamivir moiety.
Caption: Proposed mechanism of this compound cell entry and action.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study comparing zanamivir and its cholesterol conjugate.
Caption: Workflow for a comparative intravenous pharmacokinetic study in rats.
Conclusion
The conjugation of cholesterol to zanamivir represents a promising strategy to overcome the pharmacokinetic limitations of the parent drug. The resulting conjugate exhibits a significantly prolonged plasma half-life, which could translate to less frequent dosing regimens and improved patient compliance. The enhanced cellular association and uptake mechanism may also contribute to increased efficacy, particularly against resistant viral strains. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of the this compound and to evaluate its clinical potential.
References
A Comparative Guide to Single-Dose Influenza Antivirals: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The landscape of influenza treatment is evolving, with single-dose antiviral regimens offering significant advantages in patient compliance and ease of administration. This guide provides a comparative analysis of the efficacy of single-dose influenza antivirals, supported by experimental data, to inform research and development in this critical area. We will delve into the mechanisms of action, clinical efficacy, and safety profiles of key players in this therapeutic space, including the cap-dependent endonuclease inhibitor baloxavir marboxil and the neuraminidase inhibitors peramivir and laninamivir.
Mechanisms of Action: A Tale of Two Targets
Influenza antivirals primarily target two key stages of the viral lifecycle: viral release and viral replication.
Neuraminidase Inhibitors: Halting the Spread
Oseltamivir, zanamivir, peramivir, and laninamivir are all neuraminidase inhibitors. The neuraminidase enzyme on the surface of the influenza virus is crucial for the release of newly formed viral particles from infected host cells. By cleaving sialic acid residues, neuraminidase allows the progeny virions to detach and infect other cells. Neuraminidase inhibitors mimic the natural substrate of this enzyme, binding to its active site and preventing this cleavage. This action traps the virus on the surface of the infected cell, effectively halting its spread.
Caption: Mechanism of Neuraminidase Inhibitors
Cap-Dependent Endonuclease Inhibitors: A Novel Approach
Baloxavir marboxil represents a newer class of influenza antivirals with a distinct mechanism of action. It is a prodrug that is converted to its active form, baloxavir acid, which inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus RNA polymerase complex. This "cap-snatching" process, where the virus cleaves the 5' caps of host cell messenger RNAs to use as primers for its own mRNA synthesis, is essential for viral gene transcription and replication. By blocking this step, baloxavir effectively shuts down viral protein production and proliferation.
Zanamivir-Cholesterol Conjugate: A Paradigm Shift in Influenza Antiviral Therapy Through Extended Plasma Half-Life
A significant leap forward in influenza treatment, the conjugation of cholesterol to the neuraminidase inhibitor Zanamivir has demonstrated a markedly improved plasma half-life, promising a more sustained therapeutic effect and potentially reducing dosing frequency. This guide provides a comprehensive comparison of the pharmacokinetic profiles of Zanamivir-Cholesterol Conjugate, its parent drug Zanamivir, and other commercially available neuraminidase inhibitors, supported by available experimental data.
Enhanced Pharmacokinetic Profile of this compound
The primary limitation of Zanamivir, an effective inhibitor of influenza neuraminidase, has been its poor pharmacokinetic profile, characterized by a short plasma half-life requiring frequent administration. To address this, a novel approach of conjugating Zanamivir with cholesterol has been developed. This modification has resulted in a significant extension of the drug's presence in the bloodstream, as evidenced by preclinical studies.
A key study demonstrated that the this compound exhibited a plasma half-life of 7.6 hours in rats, a substantial increase from the 0.3-hour half-life of unmodified Zanamivir observed in the same animal model. This remarkable improvement is attributed to the lipophilic nature of cholesterol, which is thought to enhance binding to plasma proteins and cell membranes, thereby reducing the rate of clearance from the body.
Comparative Analysis of Neuraminidase Inhibitor Half-Lives
To contextualize the advancement offered by the this compound, the following table summarizes the plasma half-life of currently approved neuraminidase inhibitors.
| Drug | Active Form | Route of Administration | Plasma Half-Life (Humans) | Plasma Half-Life (Rats) |
| This compound | Zanamivir-Cholesterol | Intravenous (in study) | Not yet determined | 7.6 hours |
| Zanamivir | Zanamivir | Inhalation / Intravenous | 2-5.1 hours | 0.3 hours |
| Oseltamivir | Oseltamivir Carboxylate | Oral | 6-10 hours | Not specified in results |
| Peramivir | Peramivir | Intravenous | ~20 hours | 6.71 - 10.9 hours |
| Laninamivir | Laninamivir | Inhalation | 58.3-165.8 hours | Not specified in results |
Experimental Protocols
The determination of plasma half-life is a critical component of pharmacokinetic studies. While specific, detailed protocols for the this compound study are proprietary, the general methodology for such assessments in antiviral drug development is well-established.
General Workflow for Determining Plasma Half-Life
Caption: General workflow for determining the plasma half-life of a drug candidate.
A typical pharmacokinetic study involves the following key steps:
-
Drug Administration: The drug is administered to subjects (animal models in preclinical studies or human volunteers in clinical trials) via a specific route (e.g., intravenous, oral, inhalation).
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Separation: The blood samples are processed to separate the plasma, which contains the drug.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Modeling: The plasma concentration-time data is plotted and analyzed using pharmacokinetic models to determine key parameters, including the elimination rate constant (kel).
-
Half-Life Calculation: The plasma half-life (t½) is then calculated using the formula: t½ = 0.693 / kel.
Mechanism of Action: Neuraminidase Inhibition
The therapeutic target for Zanamivir and its cholesterol conjugate is the influenza virus neuraminidase, a key enzyme in the viral life cycle.
A Comparative Analysis of Neuraminidase Inhibitor Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to neuraminidase inhibitors (NAIs), a cornerstone of influenza antiviral therapy, poses a significant challenge to global public health. Understanding the nuances of resistance profiles across different NAIs is critical for effective clinical management, ongoing surveillance, and the development of next-generation antiviral agents. This guide provides an objective comparison of the resistance profiles of four key NAIs: oseltamivir, zanamivir, peramivir, and laninamivir, supported by experimental data and detailed methodologies.
Mechanism of Action and Resistance
Neuraminidase inhibitors function by blocking the active site of the influenza neuraminidase enzyme, preventing the release of newly formed virus particles from infected cells and thus halting the spread of infection. Resistance to these drugs primarily arises from amino acid substitutions within the neuraminidase protein that either directly or indirectly affect inhibitor binding. These mutations can be broadly categorized based on their impact on the enzyme's catalytic site or overall structural stability.
dot
Caption: Mechanism of action of neuraminidase inhibitors.
Comparative Resistance Profiles of Neuraminidase Inhibitors
The clinical utility of each NAI is influenced by its unique resistance profile, largely determined by how specific neuraminidase mutations affect its binding affinity. The following tables summarize the impact of key resistance mutations on the in vitro susceptibility to oseltamivir, zanamivir, peramivir, and laninamivir, presented as the fold-change in the 50% inhibitory concentration (IC50) compared to the wild-type virus.
Table 1: Fold-Change in IC50 for Key Neuraminidase Mutations in Influenza A(H1N1)pdm09
| Mutation | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| H275Y | >100 (High Resistance) | <10 (Normal to Low Resistance) | >100 (High Resistance) | <10 (Normal to Low Resistance) |
| I223R | <10 (Normal Susceptibility) | 10-100 (Reduced Susceptibility) | <10 (Normal Susceptibility) | <10 (Normal Susceptibility) |
| H275Y + I223R | >100 (High Resistance) | >100 (High Resistance) | >100 (High Resistance) | >100 (High Resistance) |
| E119G | <10 (Normal Susceptibility) | >100 (High Resistance) | <10 (Normal Susceptibility) | >100 (High Resistance) |
Table 2: Fold-Change in IC50 for Key Neuraminidase Mutations in Influenza A(H3N2)
| Mutation | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| E119V | >100 (High Resistance) | <10 (Normal Susceptibility) | <10 (Normal Susceptibility) | <10 (Normal Susceptibility) |
| R292K | >1000 (High Resistance) | 10-100 (Reduced Susceptibility) | >1000 (High Resistance) | 10-100 (Reduced Susceptibility) |
| N294S | 10-100 (Reduced Susceptibility) | <10 (Normal Susceptibility) | <10 (Normal Susceptibility) | <10 (Normal Susceptibility) |
Table 3: Fold-Change in IC50 for Key Neuraminidase Mutations in Influenza B
| Mutation | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| D198N/E | >100 (High Resistance) | <10 (Normal Susceptibility) | <10 (Normal Susceptibility) | <10 (Normal Susceptibility) |
| I222T | 10-100 (Reduced Susceptibility) | <10 (Normal Susceptibility) | <10 (Normal Susceptibility) | <10 (Normal Susceptibility) |
| H273Y | >100 (High Resistance) | <10 (Normal Susceptibility) | >100 (High Resistance) | <10 (Normal Susceptibility) |
Note: Resistance classification is generally defined as: Normal Susceptibility (<10-fold increase in IC50), Reduced Susceptibility (10- to 100-fold increase), and High Resistance (>100-fold increase).
Experimental Protocols
The determination of NAI susceptibility is predominantly performed using a fluorescence-based neuraminidase inhibition assay. This method quantifies the ability of an inhibitor to block the enzymatic activity of viral neuraminidase.
Fluorescence-Based Neuraminidase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a neuraminidase inhibitor against a specific influenza virus strain.
Principle: The assay measures the cleavage of a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the viral neuraminidase. The product of this reaction, 4-methylumbelliferone (4-MU), is fluorescent. The IC50 value is the concentration of the NAI that reduces the production of 4-MU by 50%.
Materials:
-
Influenza virus isolate
-
Neuraminidase inhibitors (Oseltamivir carboxylate, Zanamivir, Peramivir, Laninamivir)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well microplates
-
Fluorometer
Procedure:
-
Virus Titration: Determine the optimal virus concentration that yields a linear signal over the incubation period.
-
NAI Dilution: Prepare serial dilutions of each NAI in the assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted virus, the NAI dilutions, and the assay buffer. Include virus-only controls (no inhibitor) and background controls (no virus).
-
Pre-incubation: Incubate the plate to allow the inhibitors to bind to the neuraminidase.
-
Substrate Addition: Add the MUNANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C to allow the enzymatic reaction to proceed.
-
Reaction Termination: Add the stop solution to all wells to terminate the reaction.
-
Fluorescence Reading: Measure the fluorescence of each well using a fluorometer at the appropriate excitation and emission wavelengths for 4-MU.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each NAI concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.
dot
statistical analysis of comparative data for neuraminidase inhibitors
A Comprehensive Comparison of Neuraminidase Inhibitors for Influenza Treatment
This guide provides a detailed statistical analysis and comparison of currently available neuraminidase inhibitors (NAIs), designed for researchers, scientists, and drug development professionals. The information presented is collated from extensive meta-analyses, systematic reviews, and clinical trial data to offer an objective overview of the performance, safety, and resistance profiles of leading antiviral agents.
Mechanism of Action
Neuraminidase inhibitors are antiviral drugs that block the neuraminidase enzyme on the surface of influenza viruses. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, these drugs prevent the spread of the virus to other cells in the respiratory tract, thereby curtailing the infection.
Caption: Mechanism of Neuraminidase Inhibitor Action.
Comparative Efficacy of Neuraminidase Inhibitors
The primary measure of efficacy in clinical trials for uncomplicated influenza is the time to alleviation of symptoms (TTAS). Data from multiple meta-analyses show that all approved neuraminidase inhibitors reduce the duration of symptoms compared to placebo.
Time to Alleviation of Symptoms
A meta-analysis of 12 studies involving 2,681 patients found that intravenous peramivir was superior to other NAIs in reducing symptom duration.[1][2] Another network meta-analysis of 58 studies identified peramivir, zanamivir, and oseltamivir as the top-ranking drugs for this outcome.[3][4] Oseltamivir and zanamivir have been shown to reduce symptom duration by 16.8 hours and 14.4 hours (0.60 days), respectively, compared to placebo.[5][6][7]
| Inhibitor | Route of Administration | Mean Reduction in Symptom Duration vs. Placebo/Other NAIs | Key Findings & Citations |
| Peramivir | Intravenous | ~11.2 hours shorter than other NAIs combined.[1][2][8] | Ranked highest for reducing time to alleviation of symptoms in network meta-analyses.[3][4] May be more effective than oseltamivir in reducing fever duration in pediatric patients. |
| Zanamivir | Inhaled | ~14.4 hours (0.60 days) vs. placebo.[5][6][7] | Ranked second after peramivir for efficacy in some network meta-analyses.[4] Associated with the shortest time to symptom alleviation in another analysis.[9] |
| Oseltamivir | Oral | ~16.8 hours vs. placebo.[5][6][7] | Reduces the risk of symptomatic influenza when used for prophylaxis.[5][6][10] |
| Laninamivir | Inhaled | Efficacy comparable to other NAIs. | Some studies suggest a longer duration of fever compared to oseltamivir for both influenza A and B.[11] |
Reduction of Influenza-Related Complications
Neuraminidase inhibitors have been shown to reduce the risk of complications from influenza, such as pneumonia and acute otitis media.[12][13]
| Complication | Risk Reduction with NAI Treatment | Patient Population | Citations |
| Total Complications | Risk Ratio (RR) = 0.74 | Otherwise healthy patients | [12][13] |
| Total Complications | Risk Ratio (RR) = 0.37 | High-risk patients | [12][13] |
| Acute Otitis Media | Risk Ratio (RR) = 0.50 | Patients with confirmed influenza | [12] |
| Pneumonia (unverified) | Risk Difference (RD) = 1.00% | Adults (Oseltamivir treatment) | [5][7] |
| Hospitalization | Reduced likelihood of admission | Patients with A(H1N1)pdm09 infection | [14][15] |
Comparative Safety and Tolerability
The safety profiles of neuraminidase inhibitors vary, with gastrointestinal and psychiatric events being the most commonly reported adverse effects, particularly for oseltamivir.
| Adverse Event | Oseltamivir | Zanamivir | Peramivir | Laninamivir | Citations |
| Nausea | Increased risk (RD: 3.66%) | Lower risk than oseltamivir | Similar to oseltamivir | N/A | [5][6][9][10] |
| Vomiting | Increased risk (RD: 4.56% in adults, 5.34% in children) | N/A | Lower risk than oseltamivir | N/A | [5][6][9][10] |
| Psychiatric Disorders | Most common AE reported (12.20% of reports in FAERS) | 9.09% of reports | 1.16% of reports | 2.38% of reports | |
| Serious Adverse Events | N/A | N/A | Similar incidence to oseltamivir | N/A | [1][2][8] |
In Vitro Susceptibility and Resistance
The in vitro efficacy of neuraminidase inhibitors is determined by measuring the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral neuraminidase activity. Resistance is primarily associated with mutations in the neuraminidase protein.
Comparative IC50 Values
IC50 values vary by influenza type, subtype, and the specific inhibitor. Generally, influenza A(H3N2) viruses are more sensitive to oseltamivir, while influenza B and A(H1N1) viruses are more sensitive to zanamivir.
| Inhibitor | Influenza A(H1N1)pdm09 | Influenza A(H3N2) | Influenza B | Citations |
| Oseltamivir | Mean IC50: 1.34 nM | Mean IC50: 0.67 nM | Mean IC50: 13 nM | |
| Zanamivir | Mean IC50: 0.92 nM | Mean IC50: 2.28 nM | Mean IC50: 4.19 nM | |
| Peramivir | Generally shows the lowest mean and median IC50 values across strains. | |||
| Laninamivir | Susceptible | Susceptible | Susceptible |
Note: IC50 values are indicative and can vary significantly between individual viral isolates.
Resistance Profile
While global resistance rates remain low (around 1%), specific mutations can confer high-level resistance to certain inhibitors. The H274Y mutation in N1 neuraminidase, for example, confers high resistance to oseltamivir and intermediate resistance to peramivir but does not affect zanamivir susceptibility. Continuous surveillance is critical for monitoring the emergence of resistant strains.
Pharmacokinetic Properties
The route of administration and pharmacokinetic profiles differ significantly among the neuraminidase inhibitors, influencing their clinical use.
| Parameter | Oseltamivir | Zanamivir | Peramivir | Laninamivir | Citations |
| Administration | Oral (prodrug) | Inhaled | Intravenous | Inhaled (prodrug) | [1] |
| Active Form | Oseltamivir Carboxylate | Zanamivir | Peramivir | Laninamivir | |
| Elimination Half-life | ~7.7 hours | ~3.0 hours | 7.7 - 20.8 hours | Slowly eliminated | |
| Primary Use | Treatment & Prophylaxis | Treatment & Prophylaxis | Treatment (especially severe cases) | Treatment & Prophylaxis | [1][7][16] |
Experimental Protocols
Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This assay is widely used to determine the IC50 values of neuraminidase inhibitors against influenza virus isolates. It measures the ability of an inhibitor to block the neuraminidase enzyme from cleaving a fluorogenic substrate.[2][3]
Caption: Workflow for a Neuraminidase Inhibition Assay.
Detailed Steps:
-
Reagent Preparation :
-
Inhibitors : Prepare master stocks (e.g., 300 µM) of oseltamivir carboxylate, zanamivir, peramivir, and laninamivir in an appropriate assay buffer (e.g., MES with CaCl2). Perform serial dilutions to create a range of concentrations.[3]
-
Virus : Culture influenza virus in Madin-Darby Canine Kidney (MDCK) cells or embryonated eggs. Determine the optimal virus dilution that yields a linear enzymatic reaction rate.[2]
-
Substrate : Prepare a working solution of a fluorogenic substrate, such as 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[2]
-
-
Assay Procedure :
-
Add diluted inhibitors to the wells of a 96-well flat-bottom plate.
-
Add the diluted virus to the wells and pre-incubate with the inhibitors to allow for binding.[3]
-
Initiate the enzymatic reaction by adding the MUNANA substrate and incubate at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., ethanol/NaOH mixture).[3]
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
Subtract background fluorescence from control wells (no virus).
-
Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]
-
Methodology: Systematic Review and Meta-Analysis of Clinical Data
The clinical comparison data presented in this guide are primarily derived from systematic reviews and meta-analyses. This methodology involves a rigorous, multi-step process to synthesize evidence from multiple independent studies.
Caption: Workflow for a Systematic Review and Meta-Analysis.
Key Steps:
-
Literature Search : A comprehensive search is conducted across multiple scientific databases (e.g., PubMed, Embase, Cochrane Library) using specific keywords like "oseltamivir," "zanamivir," "peramivir," "influenza," and "randomized controlled trial."[1]
-
Study Selection : Researchers screen the retrieved articles against predefined inclusion criteria. For efficacy studies, this typically includes randomized controlled trials (RCTs) comparing an NAI to a placebo or another NAI in patients with confirmed influenza.[1][2]
-
Data Extraction : Relevant data from each included study are extracted, such as patient characteristics, intervention details, and primary outcomes (e.g., time to alleviation of symptoms, incidence of adverse events).[12]
-
Risk of Bias Assessment : The quality of each study is assessed to identify potential biases that could influence the results.
-
Statistical Analysis : The extracted data are pooled using statistical methods. For continuous outcomes like symptom duration, the mean difference (MD) is calculated. For dichotomous outcomes like adverse events, the risk ratio (RR) is used. A random-effects model is often employed to account for variability between studies.[1][2] The I² statistic is used to quantify the degree of heterogeneity (inconsistency) across studies.[1]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 5. ulab360.com [ulab360.com]
- 6. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Practice Guidelines for the Diagnosis, Treatment, Chemoprophylaxis, and Institutional Outbreak Management of Seasonal Influenza: 2018 Update by IDSA [idsociety.org]
- 8. Neuraminidase inhibitors for influenza: a systematic review and meta-analysis of regulatory and mortality data - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3 new studies probe the efficacy of antivirals in preventing, treating flu | CIDRAP [cidrap.umn.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Treatment With Neuraminidase Inhibitors for Critically Ill Patients With Influenza A (H1N1) pdm09 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Safety Operating Guide
Personal protective equipment for handling Zanamivir-Cholesterol Conjugate
Essential Safety and Handling Guide for Zanamivir-Cholesterol Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) Requirements
Due to the potent nature of this conjugate, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment for various handling scenarios.
| Task | Required PPE | Rationale |
| Low-Volume/Low-Concentration Solution Handling (in a certified chemical fume hood) | - Nitrile Gloves (double-gloving recommended)- Safety Glasses with Side Shields- Lab Coat | Protects against minor splashes and skin contact. |
| Weighing and Preparing Stock Solutions of Powder | - Nitrile Gloves (double-gloving)- Chemical Splash Goggles- Disposable Gown (long-sleeved, seamless, back-closing)[2]- N95 Respirator (at a minimum)[2] | Prevents inhalation of fine particles and protects against skin and eye contact.[1] |
| High-Concentration Solution Handling or Potential for Aerosolization | - Nitrile Gloves (double-gloving)- Face Shield and Chemical Splash Goggles- "Bunny Suit" Coveralls[2]- Powered Air-Purifying Respirator (PAPR)[3] | Provides full-body protection and a higher level of respiratory protection where exposure risk is elevated. |
| Spill Cleanup | - Nitrile Gloves (double-gloving)- Chemical Splash Goggles and Face Shield- Impermeable Gown or Coveralls- Appropriate Respirator (based on spill size and potential for aerosolization) | Ensures maximum protection during emergency response. |
Standard Operating Procedure: Handling and Disposal
This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a barrier isolator, especially when handling the powder form.[4]
-
PPE Donning: Before entering the designated area, don the appropriate PPE as specified in the table above. Ensure a proper fit for all equipment.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) within the containment area before introducing the conjugate.
Handling the Compound
-
Weighing (Powder):
-
Perform all weighing operations within a chemical fume hood or a glove box to minimize the risk of inhalation.[4]
-
Use anti-static weigh boats and tools.
-
Carefully transfer the desired amount of powder, avoiding any actions that could create dust.
-
-
Solution Preparation:
-
Add solvent to the powdered conjugate slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
-
General Handling:
Post-Handling Procedures
-
Decontamination:
-
Wipe down all surfaces and equipment in the designated handling area with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), if compatible with the equipment.
-
Properly decontaminate all reusable equipment before removing it from the containment area.
-
-
PPE Doffing:
-
Remove PPE in the designated doffing area, being careful to avoid self-contamination.
-
Dispose of all single-use PPE as hazardous waste.
-
Waste Disposal
-
Segregation: All waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips, excess compound) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use leak-proof, sealable containers for all hazardous waste.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all institutional and local regulations.[1] Avoid release to the environment.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for safely handling the conjugate.
Caption: Procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
